Product packaging for 2-Ethylbutyl benzoate(Cat. No.:CAS No. 5444-76-8)

2-Ethylbutyl benzoate

Cat. No.: B15375592
CAS No.: 5444-76-8
M. Wt: 206.28 g/mol
InChI Key: CCSSRPVVDCBKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethylbutyl benzoate ( 5444-76-8) is an organic chemical compound classified as a benzoic acid ester . It has the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . As a member of the benzoate ester family, this compound shares a structural similarity with other esters like 2-ethylhexyl benzoate and 2-methylbutyl benzoate, which are utilized in cosmetic and flavoring applications . Benzoate esters, in general, are subjects of research in various fields due to their properties as fragrance components, solvents, and potential antimicrobial and antioxidant agents when modified with specific functional groups . Researchers are investigating the effects of different molecular structures, such as the length and branching of the alcohol chain, on the physical stability, scent profile, and biological activity of these compounds . It is important to handle this chemical with care, as related volatile compounds can cause skin and eye irritation . This product is intended for laboratory research and manufacturing purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B15375592 2-Ethylbutyl benzoate CAS No. 5444-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5444-76-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethylbutyl benzoate

InChI

InChI=1S/C13H18O2/c1-3-11(4-2)10-15-13(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

CCSSRPVVDCBKLS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

2-Ethylbutyl benzoate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Ethylbutyl Benzoate

Introduction

This compound (CAS No. 5444-76-8) is an organic compound classified as a benzoate ester.[1] It is the ester formed from the condensation of benzoic acid and 2-ethylbutanol. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by its insolubility in water.[2] Its properties are primarily dictated by the aromatic benzoate group and the branched alkyl chain.

Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂PubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5444-76-8PubChem[1]
Appearance Light yellow liquidFisher Scientific[2]
Melting Point -34 °C / -29.2 °FFisher Scientific[2]
Boiling Point 212 °C / 413.6 °FFisher Scientific[2]
Flash Point 88 °C / 190.4 °FFisher Scientific[2]
Autoignition Temp. 460 °C / 860 °FFisher Scientific[2]
Water Solubility InsolubleFisher Scientific[2]
Kovats Retention Index 1555 (Semi-standard non-polar)PubChem[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which is essential for its identification in complex mixtures.[1]

  • Nuclear Magnetic Resonance (NMR): 13C NMR spectral data is available and is instrumental in confirming the carbon framework of the molecule.[1]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) and an alcohol (2-ethylbutanol).

General Fischer Esterification Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Benzoic acid

  • 2-Ethylbutanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and a slight excess of 2-ethylbutanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a duration of 1-2 hours to drive the reaction to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted benzoic acid and sulfuric acid catalyst), and finally with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

The logical workflow for this synthesis is illustrated in the diagram below.

G cluster_workflow Synthesis Workflow: Fischer Esterification reactants Reactants (Benzoic Acid, 2-Ethylbutanol, H₂SO₄) reflux Reflux reactants->reflux Heat extraction Extraction (Solvent Addition & Washing) reflux->extraction Cool & Dilute drying Drying (Anhydrous MgSO₄) extraction->drying purification Purification (Vacuum Distillation) drying->purification Filter & Evaporate product Final Product (this compound) purification->product

Synthesis workflow for this compound.

Reactivity and Applications

The chemical nature of this compound—an ester with an aromatic ring and a branched alkyl chain—governs its applications. Its low water solubility and liquid state at a wide range of temperatures make it a suitable component in various formulations.

Logical Relationships of Properties and Uses

The inherent properties of the molecule directly inform its industrial and research applications. While specific applications for this compound are not as widely documented as for similar esters like ethyl or butyl benzoate, its properties suggest potential use as a plasticizer, solvent, or fragrance component. Benzoate esters, in general, are used as preservatives and fragrance ingredients in cosmetics.[3][4]

The following diagram illustrates the relationship between the molecule's structural features and its potential functions.

G cluster_relationships Logical Relationships: Properties to Applications core This compound (Core Structure) ester_group Ester Functional Group core->ester_group aromatic_ring Aromatic Benzene Ring core->aromatic_ring alkyl_chain Branched Alkyl Chain (2-Ethylbutyl) core->alkyl_chain phys_props Physical Properties (Liquid, Low Volatility, Insoluble in Water) ester_group->phys_props aromatic_ring->phys_props alkyl_chain->phys_props solvent Specialty Solvent phys_props->solvent plasticizer Plasticizer phys_props->plasticizer fragrance Fragrance Component phys_props->fragrance

Relationship between molecular properties and potential uses.

Safety and Handling

According to safety data sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames as it is a combustible liquid.[2][5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.

References

An In-depth Technical Guide to 2-Ethylbutyl Benzoate (CAS 5444-76-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data for 2-Ethylbutyl benzoate. It should be noted that publicly accessible information regarding its specific biological activity and detailed experimental protocols is limited. The synthesis protocol provided is a representative example based on established methods for similar compounds.

Introduction

This compound, identified by the CAS number 5444-76-8, is a benzoate ester.[1] Benzoate esters as a class are recognized for their applications as fragrances, flavorings, and preservatives.[2][3][4] This guide provides a summary of the known chemical and physical properties of this compound, a proposed synthesis methodology, and an overview of the general toxicological profile of related benzoate compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from computational models and basic experimental measurements.

PropertyValueSource
Molecular Formula C13H18O2PubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCC(CC)COC(=O)C1=CC=CC=C1PubChem[1]
InChI InChI=1S/C13H18O2/c1-3-11(4-2)10-15-13(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3PubChem[1]
Computed XLogP3 4.3PubChem[1]
Kovats Retention Index (semi-standard non-polar) 1555NIST Mass Spectrometry Data Center[1]

Synthesis of this compound

Proposed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar benzoate esters, such as methyl benzoate and ethyl benzoate.[5][7][8]

Materials:

  • Benzoic acid

  • 2-Ethylbutanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and a molar excess of 2-ethylbutanol (e.g., 4 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Benzoic Acid + 2-Ethylbutanol Reaction Reflux (2-4 hours) Reactants->Reaction Catalyst H2SO4 (cat.) Catalyst->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Analytical Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound from the NIST Mass Spectrometry Data Center.[1] The mass spectrum provides information on the fragmentation pattern of the molecule, which is crucial for its identification.

m/zRelative Intensity
57100.0
10595.5
7731.8
12218.2
206 (M+)1.8

Data is representative and sourced from the NIST database.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the signaling pathways associated with this compound. Research in this area is required to elucidate any potential pharmacological or toxicological effects.

Toxicology and Safety

There is no specific toxicological data for this compound. However, the safety of benzoates as a class of compounds has been reviewed. Generally, they exhibit low acute toxicity.[9] Benzyl benzoate, a related compound, is hydrolyzed to benzoic acid and benzyl alcohol in the body.[2] High intake of sodium benzoate has been associated with some health concerns in certain studies.[4] It is important to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

General Fischer Esterification Logic

FischerEsterification cluster_reactants Reactants cluster_products Products Carboxylic Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic Acid->Protonation H+ Alcohol Alcohol Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Ester Deprotonation->Ester -H+

References

Spectroscopic Profile of 2-Ethylbutyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylbutyl benzoate (C13H18O2; CAS No. 5444-76-8). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₈O₂

  • Molecular Weight: 206.28 g/mol

  • Structure:

/ | | \ /

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho)~8.0Doublet2H
Aromatic (meta, para)~7.4 - 7.6Multiplet3H
-O-CH₂-~4.2Doublet2H
-CH(CH₂CH₃)₂~1.7Multiplet1H
-CH(CH₂CH₃)₂~1.4Multiplet4H
-CH₃~0.9Triplet6H
2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)~166
Aromatic (C-O)~130
Aromatic (CH, para)~133
Aromatic (CH, ortho)~129
Aromatic (CH, meta)~128
-O-CH₂-~68
-CH(CH₂CH₃)₂~41
-CH(CH₂CH₃)₂~23
-CH₃~11
2.3. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

3.1. Expected IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)1725 - 1705Strong
C-O (ester)1300 - 1150Strong
C-H (aromatic)3100 - 3000Medium
C=C (aromatic)1600 - 1450Medium to Weak
C-H (aliphatic)3000 - 2850Medium
3.2. Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on one plate, cover with the second plate, and mount in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

4.1. GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

m/zRelative IntensityProbable Fragment
105Base Peak[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
84High[C₆H₁₂]⁺ (Loss of benzoic acid from molecular ion)
206Low to absent[M]⁺ (Molecular ion)

The fragmentation is dominated by the stable benzoyl cation at m/z 105. The phenyl cation at m/z 77 is also a significant fragment. The peak at m/z 84 likely arises from the cleavage of the ester bond followed by the loss of benzoic acid.

4.2. Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an electron ionization source).

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5 or equivalent).

    • Employ a temperature program to ensure good separation, for example, starting at 50°C and ramping to 250°C.

  • Mass Spectrometry:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Chromatogram & Spectrum Extraction MS_Acq->MS_Proc Report Final Spectroscopic Report NMR_Proc->Report IR_Proc->Report MS_Proc->Report

Spectroscopic analysis workflow.

2-Ethylbutyl benzoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Ethylbutyl Benzoate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is an ester of benzoic acid and 2-ethylbutanol.

IUPAC Name: this compound[1]

Synonyms:

  • Benzoic acid, 2-ethylbutyl ester[1]

  • NSC19156[1]

Chemical Identifiers:

  • CAS Number: 5444-76-8[1]

  • Molecular Formula: C₁₃H₁₈O₂[1]

  • InChI: InChI=1S/C13H18O2/c1-3-11(4-2)10-15-13(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3[1][2]

  • InChIKey: CCSSRPVVDCBKLS-UHFFFAOYSA-N[1]

  • SMILES: CCC(CC)COC(=O)C1=CC=CC=C1[1]

G Chemical Identity of this compound main This compound iupac IUPAC Name: This compound main->iupac synonyms Synonyms main->synonyms identifiers Identifiers main->identifiers syn1 Benzoic acid, 2-ethylbutyl ester synonyms->syn1 syn2 NSC19156 synonyms->syn2 cas CAS: 5444-76-8 identifiers->cas formula Formula: C13H18O2 identifiers->formula inchi InChIKey: CCSSRPVVDCBKLS-UHFFFAOYSA-N identifiers->inchi

Caption: Logical relationship of this compound's nomenclature.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight 206.28 g/mol PubChem[1]
Appearance Colorless liquid (presumed)General ester properties
Kovats Retention Index 1555 (Semi-standard non-polar)NIST[1]

Experimental Protocols

Synthesis via Fischer Esterification

A general method for the synthesis of this compound is the Fischer esterification of benzoic acid with 2-ethylbutanol in the presence of an acid catalyst.

Reaction: C₆H₅COOH + CH₃CH₂CH(CH₂CH₃)CH₂OH ⇌ C₆H₅COOCH₂(CH(CH₂CH₃)₂) + H₂O

Materials:

  • Benzoic acid

  • 2-Ethylbutanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether)

Procedure:

  • Combine equimolar amounts of benzoic acid and 2-ethylbutanol in a round-bottom flask.

  • Add a suitable solvent, such as toluene, to facilitate the removal of water.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

G Synthesis Workflow start Reactants: Benzoic Acid & 2-Ethylbutanol reaction Fischer Esterification (Acid Catalyst, Reflux) start->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup drying Drying Organic Layer workup->drying purification Purification (Vacuum Distillation) drying->purification product Pure 2-Ethylbutyl Benzoate purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

  • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is typically used for separating esters.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern in the mass spectrum are compared to a reference standard or a spectral library (e.g., NIST) to confirm the identity of the compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the molecule.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum will show characteristic peaks for the aromatic protons of the benzoate group and the aliphatic protons of the 2-ethylbutyl group. The chemical shifts, integration, and splitting patterns of these peaks will confirm the structure.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the different carbon environments in the molecule.[1]

G Analytical Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis gcms_sample Sample Preparation (Dilution) gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Data Analysis (Retention Time, Mass Spectrum) ms_detection->gcms_data identity Confirmed Identity & Purity gcms_data->identity nmr_sample Sample Preparation (in CDCl3) nmr_acq 1H & 13C Spectra Acquisition nmr_sample->nmr_acq nmr_data Structural Elucidation nmr_acq->nmr_data nmr_data->identity sample Synthesized Sample sample->gcms_sample sample->nmr_sample

Caption: Workflow for the analytical characterization of this compound.

References

Theoretical vs. experimental properties of 2-Ethylbutyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2-Ethylbutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound (CAS No. 5444-76-8). The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical and physical characteristics. This guide includes a summary of its computed and available experimental data, a detailed hypothetical protocol for its synthesis via Fischer esterification, and methodologies for its characterization using various spectroscopic techniques. The information is presented in clearly structured tables for comparative analysis, and logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a benzoate ester of 2-ethylbutanol. Benzoate esters are a class of organic compounds with applications in various fields, including the fragrance, flavor, and pharmaceutical industries. A thorough understanding of the physicochemical properties of this compound is essential for its potential applications in research and development. This guide aims to bridge the gap in consolidated information by presenting both theoretical predictions and available experimental findings.

Chemical and Physical Properties

The following tables summarize the known theoretical and experimental properties of this compound. Theoretical values are primarily derived from computational models and should be considered as estimates.

Table 1: General and Computed Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[1][2]
Synonyms Benzoic acid, 2-ethylbutyl ester; NSC19156PubChem[1][2]
CAS Number 5444-76-8PubChem[1][2]
Molecular Formula C₁₃H₁₈O₂PubChem[1][2]
Molecular Weight 206.28 g/mol PubChem[1][2]
Canonical SMILES CCC(CC)COC(=O)C1=CC=CC=C1PubChem[1][2]
InChI Key CCSSRPVVDCBKLS-UHFFFAOYSA-NPubChem[1][2]
XLogP3 4.3PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 2PubChem[1][2]
Rotatable Bond Count 5PubChem[1][2]
Exact Mass 206.130679813 DaPubChem[1][2]
Topological Polar Surface Area 26.3 ŲPubChem[1][2]
Table 2: Experimental Physical Properties of this compound
PropertyValueSource
Kovats Retention Index (Semi-standard non-polar)1555PubChem[1][2]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Refractive Index Data not available-

Note: There is a significant lack of experimentally determined physical constants for this compound in publicly available literature. The values for boiling point, melting point, density, and refractive index remain to be experimentally determined.

Synthesis of this compound

The most common method for the synthesis of benzoate esters is the Fischer esterification of benzoic acid with the corresponding alcohol.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Benzoic_Acid Benzoic Acid Catalyst H₂SO₄ (catalyst) Heat Benzoic_Acid->Catalyst 2-Ethylbutanol 2-Ethylbutanol 2-Ethylbutanol->Catalyst 2-Ethylbutyl_Benzoate This compound Water Water Catalyst->2-Ethylbutyl_Benzoate Catalyst->Water

Figure 1: Fischer Esterification of Benzoic Acid.
Experimental Protocol: Fischer Esterification

This protocol is a standard procedure adapted for the synthesis of this compound.

Materials:

  • Benzoic acid

  • 2-Ethylbutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), 2-ethylbutanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to benzoic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid - be cautious of CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-ethylbutanol.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

G Start Combine Reactants: - Benzoic Acid - 2-Ethylbutanol - H₂SO₄ Reflux Heat to Reflux Start->Reflux Cool Cool to Room Temperature Reflux->Cool Transfer Transfer to Separatory Funnel Cool->Transfer Extract Extract with Diethyl Ether Transfer->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End Pure this compound Purify->End

Figure 2: Synthesis and Purification Workflow.

Spectroscopic and Chromatographic Data

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic and Chromatographic Data for this compound
TechniqueData Summary
¹³C NMR Spectral data is available on PubChem. The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the 2-ethylbutyl group.[1][2]
Mass Spectrometry (GC-MS) The NIST database contains the mass spectrum of "Benzoic acid, 2-ethylbutyl ester". The spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the 2-ethylbutyl group.[2]
Gas Chromatography (GC) A Kovats Retention Index of 1555 (semi-standard non-polar column) is reported.[1][2]
Infrared (IR) Spectroscopy No experimental IR spectrum is readily available. A theoretical spectrum would show a strong C=O stretch for the ester around 1720 cm⁻¹, C-O stretches, and aromatic C-H and C=C stretches.
¹H NMR No experimental ¹H NMR spectrum is readily available. A theoretical spectrum would show signals for the aromatic protons, the -OCH₂- protons of the ester, and the protons of the ethyl and butyl groups, with characteristic splitting patterns.
Experimental Protocols for Characterization

The following are general protocols for the spectroscopic and chromatographic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Mass Spectrometry (MS):

  • Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Conditions: A capillary column (e.g., 5% Phenyl methyl siloxane) is used. The oven temperature is programmed to ramp to allow for separation.

  • MS Ionization: Electron Ionization (EI) at 70 eV is common.

Infrared (IR) Spectroscopy:

  • Technique: Can be performed on a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR).

  • Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

G Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Figure 3: Analytical Workflow for Characterization.

Conclusion

This technical guide has compiled the available theoretical and limited experimental data for this compound. While computed properties and some spectral data are accessible, there is a clear need for experimental determination of its fundamental physical properties. The provided synthesis and characterization protocols offer a framework for researchers to produce and analyze this compound. Further experimental investigation is crucial to fully characterize this compound for its potential applications.

References

Health and Safety Data for 2-Ethylbutyl Benzoate in a Laboratory Setting: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 2-ethylbutyl benzoate in a laboratory environment. Due to the limited availability of direct experimental data for this specific compound, this document utilizes a read-across approach, incorporating data from structurally similar benzoate esters, including ethyl benzoate, butyl benzoate, and benzyl benzoate. This approach, combined with established scientific principles and regulatory guidelines, provides a robust framework for assessing the potential hazards and ensuring safe handling of this compound.

Health and Safety Data

Physical and Chemical Properties

A summary of the computed physical and chemical properties for this compound is presented in Table 1. Understanding these properties is crucial for predicting the substance's behavior and potential for exposure in a laboratory setting.

PropertyValueSource
Molecular Weight 206.28 g/mol PubChem[1]
Molecular Formula C₁₃H₁₈O₂PubChem[1]
XLogP3 4.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 206.130679813 DaPubChem[1]
Monoisotopic Mass 206.130679813 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Complexity 179PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 0PubChem[1]
Undefined Atom Stereocenter Count 1PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]
Toxicological Data (Read-Across Approach)

The toxicological profile of this compound is extrapolated from data on structurally related benzoate esters. This approach is a scientifically accepted method for filling data gaps for substances with limited experimental testing.[4][5]

Table 2: Summary of Toxicological Data for Structurally Similar Benzoate Esters

EndpointEthyl BenzoateButyl BenzoateBenzyl BenzoatePredicted Hazard for this compound
Acute Oral Toxicity (LD50) Rat: >2000 mg/kg bwRat: 5140 mg/kg[6]Rat: 1700 mg/kgLikely low to moderate acute oral toxicity.
Acute Dermal Toxicity (LD50) No data availableRabbit: 4000 mg/kg[6]No data availableLikely low acute dermal toxicity.
Skin Irritation/Corrosion No skin irritation (Rabbit)[7]Moderate to severe irritation (Rabbit)[6]Slight irritationPotential for skin irritation.
Eye Irritation/Corrosion No data availableMild irritation (Rabbit)[6]Slight irritationPotential for eye irritation.
Sensitization No data availableNo data availableSlight to moderate skin sensitizer[3]Potential for skin sensitization.
Genotoxicity Negative in Ames testNo data availableNegative in Ames testUnlikely to be genotoxic.
Carcinogenicity Not classified as a carcinogen[7]Not classified as a carcinogenNot classified as a carcinogen[3]Unlikely to be carcinogenic.

Hazard Summary:

  • Acute Toxicity: Based on data from analogous compounds, this compound is expected to have low to moderate acute toxicity if swallowed or in contact with the skin.[3][6]

  • Skin and Eye Irritation: There is a potential for skin and eye irritation upon contact.[6] The degree of irritation may vary, but it is prudent to handle the substance as a potential irritant.

  • Sensitization: Some benzoate esters have been shown to be skin sensitizers, therefore, the potential for this compound to cause skin sensitization cannot be ruled out.[3]

  • Chronic Effects: Based on the available data for similar compounds, this compound is not expected to be genotoxic or carcinogenic.[3][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or other protective clothing is also recommended.

  • Respiratory Protection: If working with the substance in a way that generates aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Work in a well-ventilated area, preferably in a chemical fume hood.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents, acids, and bases.

Spill and Waste Disposal:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols

Detailed experimental protocols for assessing the safety of new or untested chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key OECD test guidelines that would be appropriate for evaluating the toxicological properties of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).

  • Stepwise Procedure: The test starts with a group of three animals at a dose expected to cause some toxicity.

    • If mortality is observed in two or three animals, the test is repeated at a lower dose level.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the test is repeated at a higher dose level.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The outcome is the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin on the back of the animal. The patch is covered with a gauze dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Endpoint: The substance is classified as a skin irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Substance Instillation: A small amount (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the eye reactions is scored using a standardized grading system.

  • Endpoint: The substance is classified as an eye irritant or corrosive based on the severity and reversibility of the observed eye lesions.

Quality Control - Analysis of Benzoate Esters by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and quality control of benzoate esters in various products.[8][9][10]

General Methodology:

  • Sample Preparation: The sample containing the benzoate ester is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.[9]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or citrate buffer) is commonly employed.[9][11]

    • Detection: UV detection is suitable for aromatic esters, with the wavelength set to an absorbance maximum for the specific benzoate ester (e.g., around 230-270 nm).[9][11]

  • Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of the analyte are compared to those of a known standard for identification and quantification.

Preparation of a Standard Solution of an Aromatic Ester

This protocol provides a general procedure for preparing a standard solution of an aromatic ester for analytical purposes.[1][12]

Procedure:

  • Weighing: Accurately weigh a precise amount of the aromatic ester using an analytical balance.

  • Dissolving: Transfer the weighed ester to a volumetric flask of a desired volume.

  • Solvent Addition: Add a small amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to dissolve the ester completely.

  • Dilution: Once dissolved, dilute the solution to the calibration mark on the volumetric flask with the same solvent.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the health and safety of this compound in a laboratory setting.

G cluster_handling Safe Handling Workflow start Start: Receive Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood use Use Chemical in Experiment fume_hood->use storage Store Properly in a Cool, Dry, Ventilated Area use->storage waste Dispose of Waste According to Regulations use->waste end End storage->end waste->end

Caption: General workflow for safely handling this compound in a laboratory.

G cluster_first_aid First Aid Response exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye_contact->flush_eyes wash_skin Wash with soap and water skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth medical_attention Seek Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Decision-making process for first aid response to exposure.

G cluster_spill Spill Response Procedure spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Degradation Pathway of 2-Ethylbutyl Benzoate

This technical guide provides a comprehensive overview of the proposed degradation pathway of this compound, drawing upon established metabolic routes for its constituent components: benzoate and 2-ethylbutanol. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and environmental science.

Proposed Initial Hydrolysis of this compound

The degradation of this compound is hypothesized to commence with the hydrolytic cleavage of its ester bond, a common initial step in the metabolism of ester-containing compounds. This reaction, catalyzed by non-specific esterases, would yield benzoate and 2-ethylbutanol as the primary products.

This compound This compound Benzoate Benzoate This compound->Benzoate Hydrolysis 2-Ethylbutanol 2-Ethylbutanol This compound->2-Ethylbutanol Hydrolysis Esterase Esterase Esterase->this compound

Caption: Proposed initial hydrolysis of this compound.

Degradation of the Benzoate Moiety

Benzoate is a well-studied intermediate in the microbial metabolism of aromatic compounds. Its degradation can proceed through several aerobic and anaerobic pathways.

Aerobic Degradation Pathways

In the presence of oxygen, bacteria primarily utilize three main pathways for benzoate catabolism.

2.1.1. Dioxygenation to Catechol

One common aerobic route involves the dioxygenation of benzoate to form catechol. This is then further metabolized via the β-ketoadipate pathway.[1][2]

Benzoate Benzoate Catechol Catechol Benzoate->Catechol Dioxygenation β-Ketoadipate Pathway β-Ketoadipate Pathway Catechol->β-Ketoadipate Pathway

Caption: Aerobic degradation of Benzoate via Catechol.

2.1.2. Monooxygenation to Protocatechuate

Fungi, in particular, often employ monooxygenation to convert benzoate to protocatechuate, which then enters a separate branch of the β-ketoadipate pathway.[1]

Benzoate Benzoate Protocatechuate Protocatechuate Benzoate->Protocatechuate Monooxygenation β-Ketoadipate Pathway β-Ketoadipate Pathway Protocatechuate->β-Ketoadipate Pathway

Caption: Aerobic degradation of Benzoate via Protocatechuate.

2.1.3. The "Box" Pathway: Aerobic Hybrid Route

A third aerobic mechanism, known as the "box" pathway, initiates with the activation of benzoate to benzoyl-CoA.[3] This is followed by the action of a benzoyl-CoA 2,3-epoxidase (BoxAB) and a dihydrolase (BoxC) for dearomatization and ring cleavage. The resulting 3,4-dehydroadipyl-CoA semialdehyde is then metabolized to succinyl-CoA and acetyl-CoA through a series of reactions resembling β-oxidation.[3][4]

Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase 2,3-Epoxybenzoyl-CoA 2,3-Epoxybenzoyl-CoA Benzoyl-CoA->2,3-Epoxybenzoyl-CoA Benzoyl-CoA 2,3-epoxidase 3,4-Dehydroadipyl-CoA semialdehyde 3,4-Dehydroadipyl-CoA semialdehyde 2,3-Epoxybenzoyl-CoA->3,4-Dehydroadipyl-CoA semialdehyde Dihydrolase Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3,4-Dehydroadipyl-CoA semialdehyde->Succinyl-CoA + Acetyl-CoA β-oxidation-like steps

Caption: The aerobic "Box" pathway for Benzoate degradation.

Anaerobic Degradation Pathway

Under anaerobic conditions, the degradation of benzoate also commences with its activation to benzoyl-CoA.[3] The aromatic ring of benzoyl-CoA is then reduced, followed by a modified β-oxidation pathway that ultimately yields an aliphatic C7-dicarboxyl-CoA derivative.[3]

Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Ring Reduction Ring Reduction Benzoyl-CoA->Ring Reduction Modified β-Oxidation Modified β-Oxidation Ring Reduction->Modified β-Oxidation Aliphatic C7-dicarboxyl-CoA Aliphatic C7-dicarboxyl-CoA Modified β-Oxidation->Aliphatic C7-dicarboxyl-CoA

Caption: Anaerobic degradation pathway of Benzoate.

Proposed Degradation of the 2-Ethylbutyl Moiety

The microbial degradation of 2-ethylbutanol is not as extensively documented as that of benzoate. However, based on the metabolism of other analogous alcohols, a plausible pathway can be proposed. This likely involves the sequential oxidation of the alcohol to an aldehyde and then to a carboxylic acid, followed by β-oxidation.

The initial step is the oxidation of 2-ethylbutanol to 2-ethylbutanal, catalyzed by an alcohol dehydrogenase. This is followed by the oxidation of 2-ethylbutanal to 2-ethylbutanoic acid by an aldehyde dehydrogenase. The resulting 2-ethylbutanoic acid would then be a substrate for the β-oxidation pathway, yielding acetyl-CoA and propionyl-CoA.

2-Ethylbutanol 2-Ethylbutanol 2-Ethylbutanal 2-Ethylbutanal 2-Ethylbutanol->2-Ethylbutanal Alcohol Dehydrogenase 2-Ethylbutanoic Acid 2-Ethylbutanoic Acid 2-Ethylbutanal->2-Ethylbutanoic Acid Aldehyde Dehydrogenase β-Oxidation β-Oxidation 2-Ethylbutanoic Acid->β-Oxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA β-Oxidation->Acetyl-CoA + Propionyl-CoA

Caption: Proposed degradation pathway for 2-Ethylbutanol.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic degradation of this compound. However, kinetic data for enzymes involved in benzoate degradation have been reported in the literature.

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Source Organism
Benzoate DioxygenaseBenzoate9 ± 13.9 ± 0.2Pseudomonas putida mt-2
Toluate 1,2-Dioxygenasem-toluate9 ± 13.9 ± 0.2Pseudomonas putida mt-2

Table 1: Example of steady-state kinetic parameters for a ring-hydroxylating dioxygenase.[5]

Experimental Protocols

The following provides a generalized experimental protocol for investigating the microbial degradation of a compound like this compound.

5.1. Isolation of Degrading Microorganisms

  • Enrichment Culture: Inoculate a minimal salt medium containing this compound as the sole carbon source with a sample from a contaminated environment (e.g., soil, water).

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, shaking).

  • Subculturing: Periodically transfer an aliquot of the culture to fresh medium to enrich for microorganisms capable of degrading the target compound.

  • Isolation: Plate the enriched culture onto solid minimal medium with this compound to obtain pure colonies.

5.2. Identification of Metabolites

  • Culture Preparation: Grow the isolated strain in a liquid minimal medium with this compound.

  • Sample Collection: Collect culture supernatant at different time points.

  • Extraction: Extract the metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the parent compound and its degradation products.

5.3. Enzyme Assays

  • Crude Extract Preparation: Lyse the microbial cells grown in the presence of the inducer (this compound) to obtain a crude cell-free extract.

  • Assay Reaction: Set up a reaction mixture containing the crude extract, substrate (e.g., benzoate or 2-ethylbutanol), and necessary cofactors (e.g., NAD⁺/NADH).

  • Monitoring: Monitor the reaction by measuring the disappearance of the substrate or the appearance of the product using spectrophotometry or chromatography.

cluster_0 Isolation cluster_1 Degradation Study cluster_2 Enzymatic Analysis Enrichment Culture Enrichment Culture Isolation of Pure Culture Isolation of Pure Culture Enrichment Culture->Isolation of Pure Culture Growth in Liquid Culture Growth in Liquid Culture Isolation of Pure Culture->Growth in Liquid Culture Metabolite Identification (GC-MS/HPLC) Metabolite Identification (GC-MS/HPLC) Growth in Liquid Culture->Metabolite Identification (GC-MS/HPLC) Preparation of Cell-Free Extract Preparation of Cell-Free Extract Growth in Liquid Culture->Preparation of Cell-Free Extract Enzyme Assays Enzyme Assays Preparation of Cell-Free Extract->Enzyme Assays

Caption: General experimental workflow for studying microbial degradation.

References

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of Benzoic Acid with 2-Ethylbutanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-ethylbutyl benzoate via the Fischer esterification of benzoic acid with 2-ethylbutanol. Fischer esterification is a classic and widely used acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1] These guidelines are designed to assist researchers in the efficient synthesis, purification, and characterization of this ester, which has potential applications as a fragrance component, plasticizer, and solvent. The protocol emphasizes strategies to maximize yield by shifting the reaction equilibrium.

Introduction

Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] The reaction equilibrium can be manipulated to favor the formation of the ester by using an excess of one of the reactants or by removing water as it is formed.[2] For the synthesis of this compound, benzoic acid is reacted with 2-ethylbutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] Due to the higher boiling points of the reactants and product compared to simple esters, specific reaction and purification conditions are required.

Primary alcohols, like 2-ethylbutanol, are well-suited for Fischer esterification.[1][3] The main challenge in this synthesis is to drive the reaction to completion. This can be achieved by using an excess of 2-ethylbutanol or by azeotropic removal of water using a Dean-Stark apparatus. The choice of method will depend on the scale of the reaction and the available equipment.

Reaction and Reagent Data

A summary of the physical and chemical properties of the key reactants and the product is provided in Table 1. Molar ratios and catalyst loading are critical parameters for optimizing the reaction yield and are detailed in Table 2.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Benzoic Acid122.122491.27
2-Ethylbutanol102.17148-1500.816
This compound206.28~280 (est.)~0.98
Sulfuric Acid (conc.)98.083371.84

Table 2: Recommended Reaction Parameters

ParameterValueRationale
Molar Ratio (Benzoic Acid : 2-Ethylbutanol)1 : 3-5Using an excess of the alcohol shifts the equilibrium towards the product.[1]
CatalystConcentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Strong acid catalyst is required to protonate the carbonyl group of the carboxylic acid.[2]
Catalyst Loading1-3 mol% relative to benzoic acidSufficient to catalyze the reaction without causing significant side reactions.
Reaction Temperature120-140°C (Reflux)Ensures a reasonable reaction rate. The temperature will be dictated by the boiling point of the reaction mixture.
Reaction Time4-8 hoursReaction progress should be monitored by TLC or GC.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

3.1. Materials and Equipment

  • Benzoic acid

  • 2-Ethylbutanol

  • Concentrated sulfuric acid (98%)

  • Toluene (for azeotropic removal of water, optional)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for simple or fractional distillation under reduced pressure

3.2. Reaction Setup and Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 12.2 g, 0.1 mol).

  • Add a 3 to 5 molar excess of 2-ethylbutanol (e.g., 30.7 g to 51.1 g, 0.3 to 0.5 mol).

  • Option A (Excess Alcohol): Slowly and carefully add concentrated sulfuric acid (0.5 - 1.0 mL) to the stirred mixture.

  • Option B (Azeotropic Water Removal): If using a Dean-Stark apparatus, add toluene (50-100 mL) to the flask. Fill the Dean-Stark trap with toluene before starting the reaction.

  • Attach a reflux condenser to the flask (or the Dean-Stark apparatus).

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained between 120-140°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (benzoic acid) is consumed (typically 4-8 hours).

3.3. Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether or ethyl acetate (100 mL).

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted benzoic acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • Saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent and excess 2-ethylbutanol.

  • The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Visualizations

Diagram 1: Fischer Esterification Reaction Mechanism

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products benzoic_acid Benzoic Acid protonation Protonated Benzoic Acid benzoic_acid->protonation Protonation of Carbonyl ethylbutanol 2-Ethylbutanol nucleophilic_attack Nucleophilic Attack ethylbutanol->nucleophilic_attack Nucleophilic Attack acid_catalyst H+ (e.g., H₂SO₄) acid_catalyst->protonation ester This compound water Water protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Forms Tetrahedral Intermediate proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer water_elimination Elimination proton_transfer->water_elimination Elimination of Water water_elimination->water deprotonation Deprotonation water_elimination->deprotonation deprotonation->acid_catalyst Regenerates Catalyst deprotonation->ester

Caption: Mechanism of Fischer Esterification.

Diagram 2: Experimental Workflow

experimental_workflow start Start reactants Combine Benzoic Acid, 2-Ethylbutanol, and Catalyst start->reactants reflux Heat to Reflux (120-140°C, 4-8h) reactants->reflux workup Cool and Perform Aqueous Work-up reflux->workup extraction Extract with Organic Solvent workup->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry Organic Layer washing->drying concentration Concentrate via Rotary Evaporation drying->concentration purification Purify by Vacuum Distillation concentration->purification product This compound purification->product

Caption: Workflow for this compound Synthesis.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that the glassware is dry before starting the reaction. Increase the reaction time or the excess of 2-ethylbutanol. The efficiency of water removal is also crucial.

  • Incomplete Reaction: If benzoic acid is still present after the recommended reaction time, additional catalyst can be carefully added.

  • Safety:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

    • The reaction should be heated using a heating mantle, not an open flame, as organic solvents are flammable.[4]

    • Be cautious during the sodium bicarbonate wash, as pressure can build up from the evolution of carbon dioxide.[5]

By following this detailed protocol and considering the provided data and safety precautions, researchers can successfully synthesize and purify this compound for various applications in research and development.

References

Application Note: Purification of 2-Ethylbutyl Benzoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylbutyl benzoate is an organic ester that finds applications as a solvent and plasticizer. For its use in research and development, particularly in pharmaceutical contexts, high purity is often required. The synthesis of this compound, typically through Fischer esterification of benzoic acid and 2-ethylbutanol, results in a crude product containing unreacted starting materials, catalyst, and by-products. Due to its high boiling point at atmospheric pressure, purification by simple distillation is not feasible as it can lead to thermal decomposition.[1] Vacuum distillation is the preferred method as it lowers the boiling point of the compound, allowing for efficient purification at lower temperatures, thereby preventing degradation.[2][3] This document provides a detailed protocol for the purification of this compound using vacuum distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and related compounds is presented in Table 1. The boiling point of this compound at reduced pressure is estimated based on data for similar esters, such as 2-ethylhexyl benzoate, which boils at 182°C under a pressure of 25 mmHg.[4]

Table 1: Physical and Chemical Properties of Benzoate Esters

PropertyThis compoundButyl Benzoate2-Methylbutyl Benzoate
Molecular Formula C₁₃H₁₈O₂C₁₁H₁₄O₂C₁₂H₁₆O₂
Molecular Weight 206.28 g/mol [5]178.23 g/mol Not Available
Boiling Point (atm) Estimated >250 °C249 °C[6]259-260 °C[7]
CAS Number 5444-76-8[5]136-60-752513-03-8[7]
Density Not Available1.01 g/mL at 25 °CNot Available

Experimental Protocol

This protocol details the purification of crude this compound. It is assumed the crude product has been synthesized and the bulk of the solvent (if any) has been removed.

3.1 Materials and Equipment

  • Materials:

    • Crude this compound

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Boiling chips or magnetic stir bar

    • Vacuum grease

  • Equipment:

    • Round-bottom flasks (distilling flask and receiving flasks)

    • Separatory funnel

    • Short path distillation head with condenser and vacuum connection

    • Thermometer and adapter

    • Heating mantle with stirrer

    • Vacuum pump (capable of reaching <10 mmHg)

    • Cold trap (optional, but recommended to protect the pump)

    • Manometer or vacuum gauge

3.2 Pre-Distillation Work-up (Washing and Drying)

This step is crucial to remove any acidic catalyst (e.g., sulfuric acid) and water-soluble impurities.[8][9]

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ produced. Continue until no more gas evolves.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution to help break any emulsions and remove bulk water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the ester. Swirl the flask and let it stand for at least 30 minutes to ensure all water is absorbed.

  • Filter the dried ester into a clean, dry round-bottom flask of an appropriate size for distillation (the flask should not be more than two-thirds full).

3.3 Vacuum Distillation Procedure

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. A short path distillation setup is recommended for high-boiling compounds.

    • Use a round-bottom flask containing the dried, crude this compound and a few boiling chips or a magnetic stir bar.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum source to the distillation apparatus, including a manometer to monitor the pressure. A cold trap between the apparatus and the pump is highly recommended.

  • Distillation:

    • Turn on the condenser cooling water.

    • Begin stirring if using a magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should stabilize at the desired level (e.g., 5-15 mmHg).

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • A forerun fraction, consisting of any residual solvent or lower-boiling impurities, will distill first. Collect this in the first receiving flask and discard it.

    • As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, change to a new receiving flask to collect the main fraction.

    • Continue distillation at a steady rate (approximately 1-2 drops per second) until the temperature starts to drop or rise significantly, or until only a small amount of residue remains.

    • Stop the heating and allow the apparatus to cool down completely before slowly and carefully releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

    • The collected main fraction is the purified this compound.

3.4 Post-Distillation Analysis

The purity of the collected fraction can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.

Data Presentation

The following table provides the expected distillation parameters for the purification of this compound. The boiling point is an estimate and may vary depending on the accuracy of the manometer and the efficiency of the distillation column.

Table 2: Expected Distillation Parameters

FractionExpected Pressure (mmHg)Expected Boiling Range (°C)Notes
Forerun5 - 15< 150Contains volatile impurities and residual solvents.
Main Fraction 5 - 15 ~150 - 170 Purified this compound.
Residue-> 170High-boiling impurities and decomposition products.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by vacuum distillation.

Purification_Workflow cluster_prep Pre-Distillation Work-up cluster_distill Vacuum Distillation cluster_final Final Product & Analysis Crude Crude this compound Wash_Bicarb Wash with 5% NaHCO3 Crude->Wash_Bicarb 1 Wash_H2O Wash with Water Wash_Bicarb->Wash_H2O 2 Wash_Brine Wash with Brine Wash_H2O->Wash_Brine 3 Dry Dry with Anhydrous MgSO4 Wash_Brine->Dry 4 Filtered_Crude Filtered Crude Product Dry->Filtered_Crude 5 Distill Vacuum Distillation Apparatus Filtered_Crude->Distill 6 Forerun Collect Forerun Distill->Forerun 7a Main_Fraction Collect Main Fraction Distill->Main_Fraction 7b Residue Residue Distill->Residue 7c Purified Purified this compound Main_Fraction->Purified 8 Analysis Purity Analysis (GC, NMR) Purified->Analysis 9

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Ethylbutyl benzoate. The described protocol is tailored for researchers, scientists, and professionals in the drug development and quality control sectors. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Introduction

This compound (C13H18O2) is a benzoate ester utilized in various industrial applications, including as a solvent and a component in fragrances.[1] Accurate and precise quantification of this compound is crucial for quality assurance and formulation studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution and sensitivity. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

2.1. Instrumentation

A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector was used for this analysis.

2.2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (>99% purity)

2.3. Chromatographic Conditions

A C18 column was selected for the separation due to the non-polar nature of this compound. A mobile phase consisting of acetonitrile and water provides good resolution and peak shape.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

2.4. Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Results and Discussion

3.1. Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

3.1.1. Linearity

The linearity of the method was determined by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

3.1.2. Precision

The precision of the method was evaluated by performing six replicate injections of a standard solution at a concentration of 50 µg/mL. The relative standard deviation (RSD) of the peak areas was calculated.

3.1.3. Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix. The recovery was calculated as the percentage of the measured amount versus the added amount.

3.2. Quantitative Data Summary

The following table summarizes the quantitative performance of the HPLC method for this compound.

ParameterResult
Retention Time (min) ~ 5.8
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 1.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Protocol

4.1. Instrument Setup

  • Ensure the HPLC system is properly maintained and all components are functioning correctly.

  • Set up the chromatographic conditions as specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

4.2. Analysis Sequence

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Inject a standard solution after every 10 sample injections to verify system suitability.

4.3. Data Processing

  • Integrate the peak corresponding to this compound.

  • Construct the calibration curve using the data from the standard injections.

  • Quantify the amount of this compound in the samples using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working filter Filter all solutions (0.45 µm filter) working->filter sample Prepare Sample Solution sample->filter instrument Instrument Setup & Column Equilibration filter->instrument Inject into HPLC injection Inject Blank, Standards, & Samples instrument->injection detection UV Detection at 230 nm injection->detection integration Peak Integration detection->integration Acquire Data calibration Generate Calibration Curve integration->calibration quantification Quantify 2-Ethylbutyl benzoate in Samples calibration->quantification

References

Application Notes and Protocols: 2-Ethylbutyl Benzoate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyl benzoate is a high-solvating, non-phthalate plasticizer that can be utilized to enhance the flexibility and processability of polyvinyl chloride (PVC). As a benzoate ester, it offers rapid fusion and is compatible with a variety of polymer systems, including PVC, polyvinyl acetate (PVA), and various rubbers. Its performance characteristics suggest it as a viable alternative to traditional phthalate-based plasticizers, particularly in applications where faster processing times are desired. Benzoate plasticizers are known for their strong solvency, which can also contribute to improved stain and oil extraction resistance in the final PVC product. This document provides detailed application notes and experimental protocols for evaluating this compound as a plasticizer in PVC formulations.

Key Performance Characteristics (Expected)

Table 1: Expected Performance of this compound in PVC (60 phr)

PropertyTest MethodExpected Value
Mechanical Properties
Tensile StrengthASTM D88218 - 22 MPa
Elongation at BreakASTM D882300 - 350 %
100% ModulusASTM D8828 - 12 MPa
Hardness (Shore A)ASTM D224075 - 85
Thermal Properties
Glass Transition Temp. (Tg)ASTM D3418 (DSC)-20 to -30 °C
Volatility (Weight Loss %)ASTM D1203< 1.5%
Migration Resistance
Activated Carbon MigrationASTM D1203< 2.0%

Experimental Protocols

The following protocols describe the standard methodologies for preparing and evaluating PVC formulations plasticized with this compound.

Preparation of Plasticized PVC Films

This protocol outlines the preparation of flexible PVC films using a two-roll mill, a common laboratory method for compounding thermoplastics.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding frame (e.g., 150 x 150 x 1 mm)

  • Aluminum foil or PTFE sheets

Protocol:

  • Formulation: Prepare a dry blend of the PVC resin, this compound (e.g., 40-60 parts per hundred resin, phr), and a thermal stabilizer (e.g., 2-3 phr).

  • Milling:

    • Preheat the two-roll mill to 160-170°C.

    • Add the dry blend to the nip of the rolls.

    • Continuously cut and fold the material on the mill to ensure homogeneous mixing.

    • Mill for 5-10 minutes until a uniform sheet is formed.

  • Molding:

    • Preheat the hydraulic press to 170-180°C.

    • Cut the milled PVC sheet into pieces that fit within the molding frame.

    • Place the PVC pieces in the molding frame between two sheets of aluminum foil or PTFE.

    • Place the assembly in the press and apply low pressure for 2-3 minutes to preheat.

    • Increase the pressure to approximately 10 MPa for 3-5 minutes.

    • Cool the mold under pressure to room temperature.

  • Conditioning:

    • Remove the molded PVC film and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

The tensile properties of the plasticized PVC films are critical indicators of the plasticizer's efficiency.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D882 Type V)

  • Thickness gauge

Protocol:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC film using the die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation on the UTM and conduct the tensile test at a crosshead speed of 50 mm/min.

  • Record the tensile strength, elongation at break, and 100% modulus for each specimen.

  • Calculate the average and standard deviation for each property.

Hardness Testing

Hardness provides a measure of the material's resistance to indentation and is a key indicator of flexibility.

Equipment:

  • Shore A Durometer

Protocol:

  • Stack several layers of the conditioned PVC film to achieve a minimum thickness of 6 mm.

  • Press the durometer foot firmly and quickly onto the sample, ensuring the indenter is normal to the surface.

  • Record the hardness reading within 1 second of firm contact.

  • Take at least five readings at different locations on the sample and calculate the average.

Thermal Property Analysis

3.4.1. Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)

The Tg indicates the temperature at which the material transitions from a rigid to a more flexible state.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Protocol:

  • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

  • Heat the sample from -50°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to -50°C at 10°C/min.

  • Perform a second heating scan from -50°C to 100°C at 10°C/min.

  • Determine the Tg from the midpoint of the transition in the second heating curve.

3.4.2. Volatility (Weight Loss)

This test measures the loss of plasticizer due to evaporation under elevated temperatures.

Equipment:

  • Forced air oven

  • Analytical balance

  • Specimen holder (e.g., wire mesh)

Protocol:

  • Cut a 50 mm diameter circular specimen from the conditioned PVC film.

  • Weigh the specimen accurately.

  • Place the specimen in the oven at 70°C for 24 hours.

  • Remove the specimen, cool it in a desiccator, and reweigh.

  • Calculate the percentage weight loss.

Migration Resistance Testing

3.5.1. Activated Carbon Migration

This method assesses the tendency of the plasticizer to migrate out of the PVC matrix.

Equipment:

  • Forced air oven

  • Activated carbon

  • Specimen holder (e.g., wire mesh cage)

Protocol:

  • Cut a 50 mm diameter circular specimen from the conditioned PVC film and weigh it.

  • Place the specimen in the center of a wire mesh cage and surround it with activated carbon.

  • Heat the assembly in an oven at 70°C for 24 hours.

  • After cooling, carefully remove the specimen and clean off any adhering carbon particles.

  • Reweigh the specimen and calculate the percentage weight loss.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound in PVC.

Experimental_Workflow_Preparation cluster_prep PVC Film Preparation Dry_Blend Dry Blend (PVC, this compound, Stabilizer) Two_Roll_Mill Two-Roll Milling (160-170°C) Dry_Blend->Two_Roll_Mill Molding Compression Molding (170-180°C) Two_Roll_Mill->Molding Conditioning Conditioning (23°C, 50% RH, 24h) Molding->Conditioning

Caption: Workflow for the preparation of plasticized PVC films.

Experimental_Workflow_Testing cluster_testing Performance Evaluation Conditioned_Film Conditioned PVC Film Mechanical_Testing Mechanical Testing (Tensile, Hardness) Conditioned_Film->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, Volatility) Conditioned_Film->Thermal_Analysis Migration_Testing Migration Testing (Activated Carbon) Conditioned_Film->Migration_Testing Logical_Relationship Plasticizer This compound (Plasticizer) Processing Processing (Milling, Molding) Plasticizer->Processing PVC PVC Resin PVC->Processing Flexible_PVC Flexible PVC Product Processing->Flexible_PVC Properties Desired Properties (Flexibility, Durability) Flexible_PVC->Properties

Application of 2-Ethylbutyl Benzoate in Polymer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyl benzoate is a non-phthalate plasticizer belonging to the benzoate ester family. In recent polymer research, it has gained attention as a safer alternative to traditional phthalate-based plasticizers like dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to health and environmental concerns. Its primary application lies in enhancing the flexibility, durability, and processability of various polymers. This document provides detailed application notes and experimental protocols for the use of this compound in polymer research, with a focus on its role as a plasticizer in Polyvinyl Chloride (PVC) and its potential applications in adhesive and sealant formulations.

Key Applications

This compound serves as a primary plasticizer in a variety of polymer systems, offering good compatibility and performance characteristics. Its main applications include:

  • Polyvinyl Chloride (PVC): As a substitute for traditional phthalate plasticizers, it is used to impart flexibility to rigid PVC for applications such as wire and cable insulation, flooring, wall coverings, and toys.

  • Adhesives: It can be incorporated into adhesive formulations, particularly water-borne systems, to improve flexibility, adhesion, and low-temperature performance.

  • Sealants: In sealant formulations, it can enhance elasticity and durability.

Performance Characteristics

While specific quantitative data for this compound is limited in publicly available literature, the following tables present representative data for a generic non-phthalate benzoate plasticizer compared to the traditional plasticizer DOP in a standard PVC formulation. This data is intended to provide a general understanding of the expected performance.

Table 1: Representative Mechanical Properties of Plasticized PVC

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOPPVC with 40 phr this compound (Representative)
Tensile Strength (MPa)ASTM D638552528
Elongation at Break (%)ASTM D6385350320
Shore A HardnessASTM D22401008588
100% Modulus (MPa)ASTM D638-1012

Table 2: Representative Thermal Properties of Plasticized PVC

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOPPVC with 40 phr this compound (Representative)
Glass Transition Temperature (Tg) (°C)DSC854045
Weight Loss at 200°C (%)TGA>102.52.0

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from benzoic acid and 2-ethylbutanol.

Materials:

  • Benzoic acid

  • 2-Ethylbutanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine benzoic acid (1.0 mol), 2-ethylbutanol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (0.02 mol).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any excess 2-ethylbutanol using a rotary evaporator.

  • The resulting liquid is crude this compound, which can be further purified by vacuum distillation if required.

Protocol 2: Preparation of Plasticized PVC Films

This protocol outlines the preparation of flexible PVC films plasticized with this compound for mechanical and thermal testing.

Materials:

  • PVC resin (K-value 65-70)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and shims

Procedure:

  • On a two-roll mill preheated to 160-170°C, band the PVC resin.

  • Gradually add the thermal stabilizer and mix until a homogenous blend is achieved.

  • Slowly add the pre-weighed this compound to the PVC blend on the mill. The amount is typically expressed in parts per hundred of resin (phr).

  • Continue milling for 5-10 minutes to ensure uniform distribution of the plasticizer.

  • Sheet off the compounded PVC from the mill.

  • Place the PVC sheet between two molding plates with a shim of the desired thickness (e.g., 1 mm).

  • Preheat the hydraulic press to 170-180°C.

  • Place the molding assembly in the press and apply low pressure for 2-3 minutes to allow the PVC to melt and flow.

  • Increase the pressure to approximately 10 MPa and maintain for 5 minutes.

  • Cool the mold under pressure to below 50°C.

  • Remove the pressed PVC film from the mold.

  • Condition the film at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours before testing.

Protocol 3: Evaluation of Plasticizer Performance in an Adhesive Formulation

This protocol provides a general method for incorporating this compound into a water-based acrylic adhesive and evaluating its effect on key properties.

Materials:

  • Water-based acrylic emulsion

  • This compound

  • Defoamer

  • Thickener

  • Substrate for testing (e.g., Mylar film, paper)

  • Mechanical stirrer

  • Viscometer

  • Apparatus for peel adhesion and tack testing

Procedure:

  • In a suitable vessel, add the acrylic emulsion and begin stirring at a low speed.

  • Add a small amount of defoamer.

  • Slowly add the desired amount of this compound to the emulsion while stirring.

  • Continue stirring for 15-20 minutes to ensure a stable emulsion.

  • Adjust the viscosity of the formulation by adding a thickener as needed.

  • Allow the formulated adhesive to equilibrate for at least 24 hours.

  • Measure the viscosity of the adhesive using a viscometer.

  • Apply a uniform film of the adhesive to the chosen substrate and allow it to dry.

  • Perform peel adhesion and loop tack tests according to standard methods (e.g., ASTM D3330 for peel adhesion, ASTM D6195 for loop tack).

  • Compare the results with a control formulation without the plasticizer.

Visualizations

Synthesis_Workflow Reactants Benzoic Acid + 2-Ethylbutanol + Sulfuric Acid (catalyst) Esterification Fischer Esterification (Reflux with Dean-Stark) Reactants->Esterification Workup Neutralization & Washing Esterification->Workup Drying Drying with Anhydrous MgSO4 Workup->Drying Purification Solvent Removal (Rotary Evaporation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

PVC_Plasticization_Workflow cluster_compounding Compounding cluster_processing Processing cluster_testing Characterization PVC_Resin PVC Resin Milling Two-Roll Milling (160-170°C) PVC_Resin->Milling Stabilizer Thermal Stabilizer Stabilizer->Milling Plasticizer This compound Plasticizer->Milling Pressing Compression Molding (170-180°C) Milling->Pressing Cooling Cooling under Pressure Pressing->Cooling Conditioning Conditioning (24h, 23°C, 50% RH) Cooling->Conditioning Mechanical_Testing Mechanical Testing (Tensile, Hardness) Conditioning->Mechanical_Testing Thermal_Testing Thermal Testing (DSC, TGA) Conditioning->Thermal_Testing

Caption: Experimental workflow for PVC plasticization and testing.

Logical_Relationship cluster_benefits Benefits Plasticizer This compound (Non-Phthalate) Polymer_Matrix Polymer Matrix (e.g., PVC) Plasticizer->Polymer_Matrix Incorporation Improved_Properties Improved Properties Polymer_Matrix->Improved_Properties Flexibility Increased Flexibility Improved_Properties->Flexibility Processability Enhanced Processability Improved_Properties->Processability Durability Improved Durability Improved_Properties->Durability Safety Safer Alternative to Phthalates Improved_Properties->Safety

Caption: Logical relationship of this compound in polymers.

Application Notes: 2-Ethylbutyl Benzoate as a Potential Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential utility of 2-ethylbutyl benzoate as a high-boiling point solvent in various organic synthesis reactions. Due to a lack of specific literature on its use as a solvent, this document provides a theoretical framework based on its chemical properties and analogies to similar esters. Experimental validation is required to confirm the efficacy of this compound in the described applications.

Physical and Chemical Properties

This compound is an organic ester with a high molecular weight and a branched alkyl chain, which may confer unique solubility and thermal properties. A summary of its known and estimated physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C13H18O2PubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5444-76-8PubChem[1]
Boiling Point (Est.) > 250 °CEstimated
Density (Est.) ~1.0 g/mLEstimated
Solubility in Water Insoluble (estimated)
Solubility in Organic Solvents Soluble in ethers, hydrocarbons, etc. (estimated)

Synthesis of this compound

This compound can be synthesized via a Fischer esterification reaction between benzoic acid and 2-ethylbutanol, using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), 2-ethylbutanol (1.5 eq), and a suitable solvent such as toluene (2 mL per gram of benzoic acid).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the benzoic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Fischer_Esterification Reactants Benzoic Acid + 2-Ethylbutanol + Acid Catalyst ReactionVessel Round-Bottom Flask with Dean-Stark Trap Reactants->ReactionVessel Reflux Heat to Reflux ReactionVessel->Reflux Workup Aqueous Workup (NaHCO3, Brine) Reflux->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Fig. 1: Synthesis of this compound

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

The high estimated boiling point of this compound makes it a potentially suitable solvent for cross-coupling reactions that require elevated temperatures to proceed efficiently. Its ester functionality is generally stable under the conditions of many palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. High-boiling point solvents can be advantageous for coupling unreactive substrates.

General Protocol for Suzuki-Miyaura Coupling (Hypothetical)

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq).

  • Solvent Addition: Add this compound as the solvent.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (e.g., 100-150 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (R1-X) PdII_Trans R1-Pd(II)L2-R2 PdII_Aryl->PdII_Trans Transmetalation (R2-B(OR)2) PdII_Trans->Pd0 Reductive Elimination Product R1-R2 PdII_Trans->Product Heck_Reaction_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkene Alkene Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insertion Sigma-Alkyl Pd(II) PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 Beta-Hydride Elimination Product Substituted Alkene PdII_Insertion->Product Grignard_Ester_Reaction Ester This compound Ketone Intermediate Ketone Ester->Ketone Nucleophilic Acyl Substitution Grignard1 R-MgX (1st eq.) Grignard1->Ketone Tertiary_Alcohol Tertiary Alcohol (after workup) Ketone->Tertiary_Alcohol Nucleophilic Addition Grignard2 R-MgX (2nd eq.) Grignard2->Tertiary_Alcohol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylbutyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of benzoic acid with 2-ethyl-1-butanol.[1][2] The reaction is an equilibrium process, and its efficiency can be enhanced by either removing the water formed during the reaction or by utilizing an excess of one of the reactants.[2][3]

Q2: What are the typical catalysts used in the synthesis of this compound?

A2: A variety of acid catalysts can be employed. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][4] Solid acid catalysts, such as acidic ion exchange resins and heteropolyacids, are also effective and offer advantages in terms of easier separation and reduced equipment corrosion.[5][6][7]

Q3: What are the key reaction parameters that influence the yield of this compound?

A3: The primary factors affecting the yield are reaction temperature, the molar ratio of reactants, catalyst concentration, and reaction time.[1] Optimizing these parameters is crucial for maximizing the product yield.

Q4: How can the equilibrium of the Fischer esterification be shifted towards the product side to improve the yield?

A4: To enhance the yield of this compound, the equilibrium must be shifted to favor the product. This can be achieved by two main strategies:

  • Water Removal: The water produced during the reaction can be continuously removed using techniques like azeotropic distillation with a Dean-Stark apparatus or by using drying agents like molecular sieves.[2][8]

  • Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (in this case, 2-ethyl-1-butanol), can drive the reaction forward.[1][3]

Q5: What are potential side reactions during the synthesis of this compound?

A5: While specific literature on side reactions for this compound is limited, general principles of esterification suggest the following possibilities:

  • Dehydration of 2-ethyl-1-butanol: Under strong acidic conditions and elevated temperatures, the alcohol can undergo dehydration to form alkenes.

  • Ether Formation: Self-condensation of 2-ethyl-1-butanol can lead to the formation of di(2-ethylbutyl) ether, especially at higher temperatures.

  • Formation of Benzoic Anhydride: This can occur if benzoic acid reacts with itself, although this is less common under typical Fischer esterification conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1a. Increase reaction time. Monitor reaction progress using TLC or GC. 1b. Increase reaction temperature, but be mindful of potential side reactions.[9] 1c. Increase catalyst concentration.
2. Equilibrium not sufficiently shifted towards products.2a. Ensure efficient water removal by checking the Dean-Stark apparatus for proper function. 2b. Increase the molar excess of 2-ethyl-1-butanol.[3]
3. Catalyst deactivation.3. Use fresh catalyst or regenerate the solid acid catalyst according to the manufacturer's instructions.
Product Contamination 1. Presence of unreacted starting materials.1a. Improve purification process. Wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted benzoic acid.[4] 1b. Use fractional distillation to separate the product from the lower-boiling 2-ethyl-1-butanol.
2. Presence of side products (e.g., ethers, alkenes).2a. Optimize reaction temperature to minimize side reactions. 2b. Consider using a milder catalyst.
Dark-colored Product 1. Decomposition of starting materials or product at high temperatures.1. Lower the reaction temperature. 2. Perform the distillation under reduced pressure to lower the boiling point.
2. Contamination from the catalyst.2. If using a solid acid catalyst, ensure it is thoroughly filtered out before distillation. 3. Neutralize the acid catalyst before distillation.[5]

Experimental Protocols

General Protocol for Fischer-Speier Esterification of this compound
  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine benzoic acid and 2-ethyl-1-butanol. A typical molar ratio is 1:1.5 to 1:3 (benzoic acid to 2-ethyl-1-butanol).

  • Solvent and Catalyst Addition: Add a suitable solvent for azeotropic water removal, such as toluene or heptane.[5] Introduce the acid catalyst (e.g., 0.5-2 mol% of sulfuric acid or p-toluenesulfonic acid relative to the limiting reagent).

  • Reaction: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a mineral acid was used as a catalyst, neutralize it by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent and excess alcohol by rotary evaporation.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Data Presentation

Table 1: Influence of Catalyst on Benzoate Ester Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Sulfuric AcidBenzoic Acid & 2-Butoxyethanol1:1.07125-15013-15Not specified[5]
Phosphotungstic AcidBenzoic Acid & 1-Butanol1:1.5110488[9]
Phosphotungstic AcidBenzoic Acid & 1-Butanol1:1.5120491[9]
p-Toluenesulfonic acidBenzoic Acid & 1-ButanolNot specifiedNot specifiedNot specified92 (conversion)[10][11]
Deep Eutectic SolventBenzoic Acid & Butanol1:1075Not specified87.8 (conversion)[12]

Note: Data for this compound is limited; this table presents data for similar benzoate esters to provide a comparative reference.

Visualizations

Fischer_Esterification Fischer-Speier Esterification of this compound benzoic_acid Benzoic Acid protonated_carbonyl Protonated Benzoic Acid benzoic_acid->protonated_carbonyl + H+ ethyl_butanol 2-Ethyl-1-butanol catalyst H+ (Acid Catalyst) catalyst->benzoic_acid tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + 2-Ethyl-1-butanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O protonated_ester->catalyst ester This compound protonated_ester->ester - H+ water Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction_completion Is the reaction complete? (TLC/GC analysis) start->check_reaction_completion check_water_removal Is water being effectively removed? check_reaction_completion->check_water_removal Yes increase_time_temp Increase reaction time or temperature check_reaction_completion->increase_time_temp No check_reactant_ratio Is there an excess of alcohol? check_water_removal->check_reactant_ratio Yes optimize_dean_stark Optimize Dean-Stark setup check_water_removal->optimize_dean_stark No check_catalyst Is the catalyst active? check_reactant_ratio->check_catalyst Yes increase_alcohol Increase molar ratio of alcohol check_reactant_ratio->increase_alcohol No replace_catalyst Use fresh or regenerated catalyst check_catalyst->replace_catalyst No end Yield Improved check_catalyst->end Yes increase_time_temp->check_reaction_completion optimize_dean_stark->check_water_removal increase_alcohol->check_reactant_ratio replace_catalyst->check_catalyst

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: 2-Ethylbutyl Benzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-Ethylbutyl benzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Workup 1. Incomplete reaction.1. Confirm reaction completion via TLC or GC-MS before workup. Extend reaction time or increase catalyst concentration if necessary.
2. Inefficient removal of acidic impurities (unreacted benzoic acid, acid catalyst).2. Ensure thorough washing with a saturated sodium bicarbonate solution until CO2 evolution ceases. Check the pH of the aqueous layer to confirm it is neutral or slightly basic.
3. Presence of unreacted 2-ethylbutanol.3. During the workup, wash the organic layer with brine (saturated NaCl solution) to help remove the more polar alcohol.
Product Decomposes During Distillation 1. Residual acid catalyst is present.1. Ensure all acidic components have been neutralized and removed during the aqueous wash steps prior to distillation.
2. Distillation temperature is too high.2. Purify this compound via vacuum distillation to lower the boiling point and prevent thermal decomposition.
Poor Separation During Distillation 1. Boiling points of the product and impurities (e.g., 2-ethylbutanol) are too close for efficient separation with a simple distillation setup.1. Use a fractional distillation column with appropriate packing material (e.g., Raschig rings, Vigreux column) to increase the separation efficiency.
2. The vacuum is not stable or deep enough.2. Check the vacuum pump and all connections for leaks. Ensure the pump is capable of achieving the necessary vacuum level for good separation.
Cloudy or Wet Product After Purification 1. Incomplete drying of the organic phase before distillation.1. Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and filtered before concentrating and distilling.
2. Water was introduced during the workup or distillation.2. Ensure all glassware is thoroughly dried before use. If using a Dean-Stark apparatus during the reaction, ensure it is functioning correctly to remove water.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of benzoic acid with 2-ethylbutanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The primary impurities are typically unreacted starting materials (benzoic acid and 2-ethylbutanol) and the acid catalyst used in the reaction.[2] In some cases, side products from ether formation of the alcohol may also be present, especially if the reaction is conducted at high temperatures.[4]

Q3: How can I effectively remove the acid catalyst and unreacted benzoic acid?

A3: The most effective way to remove acidic impurities is to perform a liquid-liquid extraction. After the reaction, the crude product should be dissolved in a water-immiscible organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.[2] The bicarbonate will react with the acids to form their corresponding sodium salts, which are soluble in the aqueous layer and can be separated.

Q4: Is distillation necessary for purifying this compound?

A4: Distillation is a highly recommended final purification step to separate this compound from unreacted 2-ethylbutanol and any other non-acidic, volatile impurities.[5][6] For thermally sensitive compounds, vacuum distillation is preferred to prevent decomposition.[7]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11][12] GC-MS is particularly useful for identifying and quantifying any remaining volatile impurities.

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzoic acid (1.0 eq), 2-ethylbutanol (1.5 - 2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). A solvent that forms an azeotrope with water, such as toluene or heptane, should be used to fill the Dean-Stark trap and the flask.[2][5]

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and unreacted benzoic acid.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation.

Visualizations

Troubleshooting Workflow for this compound Purification

G Troubleshooting Workflow for this compound Purification cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_troubleshooting Troubleshooting start Crude Product wash Aqueous Wash (NaHCO3, H2O, Brine) start->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze decomposition Decomposition during Distillation? distill->decomposition poor_separation Poor Separation? distill->poor_separation impure Product Impure? analyze->impure check_reaction Check Reaction Completion impure->check_reaction Yes thorough_wash Ensure Thorough Washing impure->thorough_wash Yes final_product Pure this compound impure->final_product No decomposition->distill No check_acid Check for Residual Acid decomposition->check_acid Yes lower_temp Lower Distillation Temperature decomposition->lower_temp Yes poor_separation->distill No fractional_distill Use Fractional Distillation poor_separation->fractional_distill Yes check_vacuum Check Vacuum System poor_separation->check_vacuum Yes

Caption: A flowchart outlining the key troubleshooting steps in the purification of this compound.

Fischer Esterification of Benzoic Acid with 2-Ethylbutanol

G Fischer Esterification of Benzoic Acid with 2-Ethylbutanol benzoic_acid Benzoic Acid catalyst H+ Catalyst (e.g., H2SO4) benzoic_acid->catalyst ethylbutanol 2-Ethylbutanol ethylbutanol->catalyst product This compound product->catalyst Equilibrium water Water water->catalyst Equilibrium catalyst->product catalyst->water heat Heat

Caption: The reversible reaction pathway for the acid-catalyzed synthesis of this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with benzoate ester analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your experimental parameters for reliable and accurate results.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the GC-MS analysis of benzoate esters.

Question: Why am I seeing no peaks or very small peaks for my benzoate ester standards?

Answer:

This issue can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:

  • Sample Concentration and Integrity:

    • Verify Concentration: Ensure your standard solutions are at the expected concentration. For instance, a 10 mg/L standard solution is a common starting point for preservatives like benzoic acid and its p-hydroxybenzoate (PHBA) esters.[1]

    • Sample Degradation: Benzoate esters can be sensitive to storage conditions. Ensure proper storage to prevent degradation.

  • Injection Issues:

    • Syringe Problems: Check for a blocked or damaged syringe and ensure the autosampler is operating correctly.[2][3]

    • Injection Volume: A very low injection volume might be insufficient for detection. A typical injection volume is 1 µL.[1]

    • Split Ratio: A high split ratio might be venting most of your sample. For trace analysis, a lower split ratio or a splitless injection is preferable. A 10:1 split ratio has been used successfully for standard analyses.[1]

  • GC and MS Instrument Parameters:

    • Inlet Temperature: An inappropriate inlet temperature can lead to poor sample vaporization or degradation. A common starting point is 250 °C.[1]

    • Carrier Gas Flow: Check for leaks and ensure the carrier gas flow rate is appropriate for your column dimensions.[2][3]

    • MS Detector Settings:

      • Confirm that the MS is properly tuned and that the vacuum is stable.

      • Ensure the ion source and transfer line temperatures are set correctly (e.g., 230 °C for the ion source and 260 °C for the interface).[1]

      • Verify that the mass spectrometer is scanning the correct m/z range for your target benzoate esters. For many common benzoate esters, a scan range of m/z 40-300 is adequate.[1]

      • Check that the detector is turned on and that the electron multiplier voltage is sufficient.

Question: My benzoate ester peaks are showing significant tailing. What are the likely causes and solutions?

Answer:

Peak tailing is often an indication of active sites in the GC system or issues with the column.

  • Active Sites: Active sites in the injector liner, column, or connections can cause polar compounds to interact undesirably, leading to tailing.

    • Solution: Use a deactivated inlet liner and ensure all fittings are clean and properly installed to minimize dead volume.[2] If you are analyzing benzoic acid alongside its esters, the free acid is more prone to tailing. Derivatization can mitigate this.[4][5]

  • Column Issues:

    • Column Contamination: Contaminants can create active sites. Bake out the column according to the manufacturer's instructions.

    • Column Degradation: Over time, the stationary phase can degrade. If baking out does not resolve the issue, the column may need to be replaced.

    • Incompatible Stationary Phase: Using a non-polar column for more polar benzoate derivatives without derivatization can sometimes lead to tailing. A mid-polar phase might be more suitable. However, non-polar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., Rtx-5MS, HP-5MS) are commonly used successfully.[1][6]

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or increase the split ratio.

Question: I'm observing poor resolution between different benzoate ester peaks. How can I improve the separation?

Answer:

Improving chromatographic resolution involves optimizing the column and the temperature program.

  • GC Column Selection:

    • Stationary Phase: The choice of stationary phase is critical for selectivity. For a general-purpose separation of benzoate esters, a non-polar or mid-polar column is often suitable.[7][8][9]

    • Column Dimensions:

      • Length: A longer column will provide greater resolution, but at the cost of longer analysis times. A 30 m column is a good starting point.[8]

      • Internal Diameter (I.D.): A smaller I.D. column (e.g., 0.25 mm) offers higher efficiency and better resolution.[7][8]

      • Film Thickness: A thinner film is suitable for less volatile compounds and can lead to sharper peaks. For common benzoate esters, a film thickness of 0.25 µm is often used.[1]

  • GC Oven Temperature Program:

    • Initial Temperature: A lower initial oven temperature can improve the focusing of early-eluting peaks.

    • Ramp Rate: A slower temperature ramp rate will increase the separation between peaks but will also lengthen the run time. An example of a successful temperature program is: 60 °C initial temperature, ramped at 15 °C/min to 280 °C, and held for 20 minutes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing a mixture of methyl, ethyl, propyl, and butyl p-hydroxybenzoates?

A1: A 30-meter, 0.25 mm I.D., 0.25 µm film thickness column with a non-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rtx-5MS or equivalent), is an excellent choice for this separation.[1] This type of column separates compounds primarily based on their boiling points, which is suitable for a homologous series like p-hydroxybenzoate esters.

Q2: Is derivatization necessary for the analysis of all benzoate esters?

A2: Not necessarily. Simple alkyl esters of benzoic acid and p-hydroxybenzoic acid are often volatile enough for direct GC-MS analysis.[1] However, if you are analyzing benzoic acid itself or other polar compounds in your sample matrix, derivatization can be beneficial.[4][5] Silylation is a common derivatization technique for carboxylic acids and phenols, which converts them into more volatile and less polar trimethylsilyl (TMS) derivatives, resulting in sharper peaks and reduced tailing.[4][5][10][11]

Q3: What are the characteristic mass spectral fragments for methyl benzoate?

A3: For methyl benzoate, you can expect to see a molecular ion peak (M+) at m/z 136. Key fragment ions include m/z 105 (loss of OCH3), which is often the base peak, and m/z 77 (the phenyl cation).[12][13]

Q4: How can I confirm the identity of a peak I suspect is a benzoate ester?

A4: The most reliable method is to compare both the retention time and the mass spectrum of your unknown peak to that of a certified reference standard analyzed under the same conditions. The mass spectrum should show the expected molecular ion and characteristic fragment ions.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Benzoate Esters in a Simple Matrix

This protocol is adapted from a method for analyzing food preservatives.[1]

  • Sample Preparation:

    • Prepare a 10 mg/L standard solution of the target benzoate esters in a suitable solvent like ethanol.

    • For liquid samples, a simple dilution may be sufficient. For example, a 50:1 dilution with ethanol can be used for soft drinks.[1]

  • GC-MS Parameters:

    • GC System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: Rtx-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant linear velocity of 45.0 cm/sec.[1]

    • Injection:

      • Mode: Split injection

      • Split Ratio: 10:1

      • Injection Volume: 1 µL

      • Injector Temperature: 250 °C[1]

    • Oven Program: 60 °C, ramp at 15 °C/min to 280 °C, hold for 20 min.[1]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Interface Temperature: 260 °C

      • Ion Source Temperature: 230 °C[1]

      • Scan Range: m/z 40-300

      • Scan Interval: 0.3 sec[1]

Protocol 2: Derivatization of Benzoic Acid for GC-MS Analysis

This protocol describes a general silylation procedure for acidic compounds.[4][5]

  • Sample Preparation:

    • For samples in an aqueous matrix (e.g., serum or plasma), acidify the sample and extract the benzoic acid with an organic solvent like ethyl acetate.[4][5]

    • Dry the organic extract completely under a stream of nitrogen. This is a critical step as silylation reagents are moisture-sensitive.[4][5][10]

  • Derivatization:

    • Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system. The GC parameters may need to be adjusted to account for the different volatility of the TMS-derivatized analyte.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters used for the analysis of common benzoate esters.

ParameterSettingReference
GC Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane[1]
Length30 m[1]
Internal Diameter0.25 mm[1]
Film Thickness0.25 µm[1]
Temperatures
Injection Port250 °C[1]
Oven Program60°C -> 15°C/min -> 280°C (20 min hold)[1]
MS Interface260 °C[1]
Ion Source230 °C[1]
Injection
ModeSplit[1]
Split Ratio10:1[1]
Injection Volume1 µL[1]
Mass Spectrometer
IonizationElectron Ionization (EI)[1]
Scan Rangem/z 40-300[1]

Visualizations

Troubleshooting_Workflow start Problem: No or Small Peaks check_conc Check Sample Concentration & Integrity start->check_conc conc_ok Concentration OK? check_conc->conc_ok check_injection Verify Injection System injection_ok Syringe & Autosampler OK? check_injection->injection_ok check_gc_params Review GC Parameters gc_params_ok Temperatures & Flow OK? check_gc_params->gc_params_ok check_ms_params Inspect MS Settings ms_params_ok Tune, Vacuum & Detector OK? check_ms_params->ms_params_ok conc_ok->check_injection Yes reprepare_sample Remake Standard/Sample conc_ok->reprepare_sample No injection_ok->check_gc_params Yes replace_syringe Clean/Replace Syringe injection_ok->replace_syringe No gc_params_ok->check_ms_params Yes adjust_gc Adjust GC Parameters (Temp, Flow, Split) gc_params_ok->adjust_gc No tune_ms Tune MS, Check for Leaks ms_params_ok->tune_ms No end Problem Resolved ms_params_ok->end Yes reprepare_sample->end replace_syringe->end adjust_gc->end tune_ms->end

Caption: Troubleshooting workflow for no or small peaks in GC-MS analysis.

GC_Column_Selection start Goal: Optimize Benzoate Ester Separation phase 1. Stationary Phase Selection 'Like dissolves like' principle start->phase phase_choice Non-polar (e.g., 5% phenyl) is a good start for benzoate esters. phase->phase_choice dimensions 2. Column Dimensions id Internal Diameter (I.D.) 0.25mm for high efficiency. dimensions->id length Length 30m is a good balance of resolution and analysis time. dimensions->length film Film Thickness 0.25µm for good peak shape. dimensions->film phase_choice->dimensions result Optimized Column Choice id->result length->result film->result

Caption: Logical relationship for selecting an optimal GC column.

References

Technical Support Center: HPLC Analysis of 2-Ethylbutyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving challenges in the HPLC analysis of 2-Ethylbutyl benzoate isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, particularly peak overlap, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak overlap or co-elution for isomers in HPLC?

Peak overlap, or co-elution, occurs when two or more compounds exit the chromatography column at or near the same time, resulting in poorly resolved peaks. For isomers like those of this compound, which have identical mass and similar chemical structures, this is a common challenge. The primary causes are insufficient differences in the way the isomers interact with the stationary and mobile phases. This can be due to:

  • Inappropriate Column Chemistry: The stationary phase is not selective enough to differentiate between the subtle structural differences of the isomers.

  • Suboptimal Mobile Phase Composition: The solvent blend (mobile phase) does not effectively modulate the retention of the isomers to allow for separation.

  • Poor Method Parameters: Factors like temperature, flow rate, and gradient slope are not optimized for the specific separation.[1]

  • Excessive Extra-Column Volume: The tubing and connections in the HPLC system can cause peak broadening, which can lead to overlap.

Q2: My this compound isomers are co-eluting. What is the first and most effective parameter to adjust?

The most powerful and often simplest parameter to adjust for improving resolution is the mobile phase composition .[2][3] Small changes in the solvent ratio (e.g., acetonitrile to water) or switching one of the organic solvents (e.g., from acetonitrile to methanol) can significantly alter selectivity.[1] This is because different organic modifiers change the nature of the interactions between the analytes and the stationary phase.

Q3: How does changing the mobile phase solvent type (e.g., Methanol vs. Acetonitrile) affect isomer separation?

Methanol and acetonitrile, while both common organic modifiers in reversed-phase HPLC, have different chemical properties that can be exploited to resolve isomers.

  • Acetonitrile has a dipole moment but is a weak proton acceptor in hydrogen bonding.

  • Methanol is a strong proton donor and acceptor.[4]

This difference means that switching from an acetonitrile-based mobile phase to a methanol-based one (or vice-versa) can change the elution order and improve the separation (selectivity) of isomers that have functional groups capable of hydrogen bonding.[1]

Q4: Can adjusting the mobile phase pH resolve my benzoate isomers?

Yes, if the isomers have ionizable functional groups. The pH of the mobile phase controls the ionization state of analytes.[5] For an acidic analyte, using a mobile phase pH at least two units below its pKa will keep it in its non-ionized, more hydrophobic form, increasing retention on a reversed-phase column. Conversely, a pH two units above the pKa will ionize it, making it more polar and reducing retention.[6] By carefully controlling the pH, you can manipulate the retention times of isomers differently, potentially resolving them.

Q5: When should I consider changing the HPLC column?

You should consider changing the column when optimizing the mobile phase and other parameters (temperature, flow rate) does not provide adequate resolution. This indicates that you have a "selectivity" problem, meaning the fundamental chemistry of your stationary phase is not suitable for the separation.[1] Consider columns with different stationary phases, such as:

  • Phenyl-Hexyl: Offers pi-pi interactions which can be effective for aromatic compounds like benzoates.

  • Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions.

  • Chiral Stationary Phase (CSP): If the isomers are enantiomers (non-superimposable mirror images), a chiral column is necessary for direct separation.[7]

Troubleshooting Guide: Resolving Peak Overlap

This guide provides a systematic approach to resolving overlapping peaks for this compound isomers.

Step 1: Initial Assessment & Diagnosis

The first step is to confirm that the observed peak overlap is due to co-eluting isomers and not a system issue.

Problem: A single, broad, or shouldered peak is observed where two distinct isomer peaks are expected.

Diagnostic Check:

  • Use a Diode Array Detector (DAD): A DAD detector can perform a "peak purity" analysis. It collects UV spectra across the entire peak. If the spectra are not identical from the beginning to the end of the peak, it indicates the presence of more than one compound (co-elution).[1]

  • Inject Isomer Standards Individually: If pure standards of the individual isomers are available, inject them separately to determine their individual retention times under the current method.

  • Review Peak Shape: Poor peak shape, such as significant fronting or tailing, can contribute to overlap. Fronting may suggest column overload, while tailing can be caused by secondary interactions with the stationary phase (e.g., silanol interactions).[4][8]

Step 2: Method Optimization Workflow

If co-elution is confirmed, follow this optimization workflow. The process is designed to explore the most impactful parameters first.

Troubleshooting_Workflow cluster_0 cluster_4 start Poor Resolution or Peak Overlap Observed A A start->A end_node Baseline Resolution Achieved C C D D C->D If resolution is still poor E E F F E->F If resolution is still poor F->end_node

Caption: Systematic workflow for troubleshooting peak overlap in HPLC.

Step 3: Experimental Protocols & Data Interpretation

Here are detailed protocols for the key optimization steps.

Protocol 1: Mobile Phase Solvent Adjustment

Objective: To alter chromatographic selectivity by changing the mobile phase composition.

Methodology:

  • Establish a Baseline: Run your current method and record the retention times and resolution of the isomeric peaks.

  • Vary Organic Content: If using an isocratic method (e.g., 70% Acetonitrile / 30% Water), create a series of mobile phases with slightly different compositions (e.g., 65/35, 68/32, 72/28, 75/25).

  • Analyze Results: Inject your sample with each mobile phase. Record the retention times (tR) and calculate the resolution (Rs).

  • Switch Solvent: If varying the content is not enough, switch the organic solvent entirely (e.g., from Acetonitrile to Methanol). Repeat step 2 and 3, starting with a composition that gives a similar retention time to your original method.

Interpreting the Data: Organize your results in a table to clearly see the impact of each change. Look for the condition that provides the highest resolution value (Rs). A resolution of ≥ 1.5 is generally considered baseline separation.

Table 1: Effect of Mobile Phase Composition on Isomer Resolution (Illustrative Data)

Mobile Phase CompositionIsomer 1 tR (min)Isomer 2 tR (min)Resolution (Rs)
70% ACN / 30% Water5.215.210.00 (Co-elution)
65% ACN / 35% Water6.546.680.95 (Partial)
60% MeOH / 40% Water7.107.451.65 (Baseline)
55% MeOH / 45% Water8.328.801.80 (Good)

ACN: Acetonitrile, MeOH: Methanol, tR: Retention Time, Rs: Resolution

Protocol 2: Column Temperature Adjustment

Objective: To improve peak efficiency and potentially alter selectivity by changing the column temperature.

Methodology:

  • Select Best Mobile Phase: Use the mobile phase composition that gave the best (even if incomplete) resolution from the previous protocol.

  • Vary Temperature: Set the column oven to a temperature 10°C higher or lower than your current method. Equilibrate the system for at least 15-20 minutes.

  • Inject and Analyze: Inject your sample and record the retention times and resolution.

  • Test a Range: Continue to adjust the temperature in 5-10°C increments (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum. Elevated temperatures generally decrease retention time and can improve peak shape by reducing mobile phase viscosity.[4]

Interpreting the Data: Temperature can have unpredictable effects on selectivity.[4] Sometimes increasing temperature improves resolution, and other times decreasing it is more effective.

Table 2: Effect of Column Temperature on Isomer Resolution (Illustrative Data)

Column Temperature (°C)Isomer 1 tR (min)Isomer 2 tR (min)Resolution (Rs)
256.546.680.95
356.126.281.10
455.715.921.48
Advanced Troubleshooting: Alternative Detection Strategies

If chromatographic separation remains challenging, alternative detection methods can sometimes be used to quantify co-eluting peaks without achieving baseline resolution.

Concept: This approach works if the co-eluting isomers have different UV-Vis absorbance spectra.[9] By monitoring the elution at two different wavelengths where the isomers have significantly different absorbance ratios, it's possible to use simultaneous equations to calculate the concentration of each.[10][11]

Logical_Relationship cluster_0 Resolution Peak Resolution (Rs) Selectivity Selectivity Resolution->Selectivity Efficiency Efficiency Resolution->Efficiency Retention Retention Resolution->Retention MobilePhase MobilePhase MobilePhase->Selectivity MobilePhase->Retention StationaryPhase StationaryPhase StationaryPhase->Selectivity Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate FlowRate FlowRate->Efficiency ParticleSize ParticleSize ParticleSize->Efficiency

Caption: Relationship between HPLC parameters and chromatographic resolution.

References

Preventing the hydrolysis of 2-Ethylbutyl benzoate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the hydrolysis of 2-Ethylbutyl benzoate during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of your compound.

Troubleshooting Guide: Unexpected Hydrolysis of this compound

If you are observing the degradation of this compound into benzoic acid and 2-ethylbutanol in your experiments, consult the following table to identify potential causes and implement corrective actions.

Observation Potential Cause Recommended Action
Product degradation during aqueous workup.Presence of acidic or basic residues from the reaction.Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered wash solution if necessary.
Hydrolysis occurs during column chromatography on silica gel.Silica gel is inherently acidic and can catalyze hydrolysis, especially with prolonged exposure.- Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent and then packing the column.- Use alternative purification methods like chromatography on neutral alumina.- Minimize the time the compound spends on the column.
Degradation is observed in protic solvents (e.g., methanol, ethanol).Transesterification or hydrolysis catalyzed by trace acid or base in the solvent.- Use anhydrous solvents.- If a protic solvent is necessary, ensure it is neutral and free of contaminants. Consider using a less nucleophilic alcohol like tert-butanol if transesterification is a concern.[1]
The compound degrades upon storage.Exposure to atmospheric moisture, acidic or basic contaminants in the storage container, or elevated temperatures.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Use amber glass vials to protect from light.- Store at low temperatures (e.g., in a refrigerator or freezer). Ensure the container is brought to room temperature before opening to prevent condensation.
Hydrolysis is detected during heating of the reaction mixture.The reaction temperature is too high, accelerating the rate of hydrolysis, especially in the presence of water.- Lower the reaction temperature if possible.- Ensure the reaction is conducted under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: Like other esters, this compound can undergo hydrolysis through both acid-catalyzed and base-catalyzed pathways.[2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] Under basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then eliminates the 2-ethylbutoxide leaving group.[2]

Q2: At what pH is this compound most stable?

A2: Generally, esters are most stable in a neutral to slightly acidic pH range (approximately pH 4-6). The rate of hydrolysis increases significantly in strongly acidic (pH < 3) and, even more so, in basic (pH > 8) conditions.

Q3: How does temperature affect the rate of hydrolysis?

A3: The rate of hydrolysis is temperature-dependent and will increase with higher temperatures.[2] Therefore, it is advisable to conduct reactions at the lowest effective temperature and store the compound in a cool environment.

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, certain stabilizers can be effective. Carbodiimides, for instance, can react with any carboxylic acid formed during hydrolysis, preventing it from catalyzing further degradation.[3][4] Antioxidants can be added to inhibit oxidation that might trigger hydrolysis, and chelating agents like EDTA can sequester metal ions that may act as catalysts.[4]

Q5: How does the structure of this compound influence its stability?

A5: The "2-ethylbutyl" portion of the ester is a branched alkyl group, which provides some steric hindrance around the ester linkage. This steric bulk can slow down the rate of both acid and base-catalyzed hydrolysis compared to less hindered esters like methyl benzoate or ethyl benzoate.[5][6]

Hydrolysis Pathways and Prevention Workflow

The following diagrams illustrate the mechanisms of hydrolysis and a general workflow for preventing it.

HydrolysisPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Ester This compound A_Protonation Protonated Ester A_Ester->A_Protonation + H+ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H2O A_Products Benzoic Acid + 2-Ethylbutanol A_Attack->A_Products - H+ B_Ester This compound B_Attack Tetrahedral Intermediate B_Ester->B_Attack + OH- B_Products Benzoate + 2-Ethylbutanol B_Attack->B_Products B_Final Benzoic Acid (after acidification) B_Products->B_Final + H+ PreventionWorkflow Start Experiment with this compound Check_Conditions Is water or protic solvent present? Start->Check_Conditions Anhydrous Use Anhydrous Conditions Check_Conditions->Anhydrous Yes Check_pH Is pH acidic or basic? Check_Conditions->Check_pH No Anhydrous->Check_pH Neutralize Adjust pH to Neutral Check_pH->Neutralize Yes Reaction Perform Reaction Check_pH->Reaction No Neutralize->Reaction Workup Aqueous Workup Reaction->Workup Check_Workup_pH Neutralize before extraction Workup->Check_Workup_pH Purification Purification Check_Workup_pH->Purification Check_Silica Use Neutralized Silica or Alumina Purification->Check_Silica Storage Storage Check_Silica->Storage Inert_Atmosphere Store under inert gas, cool and dark Storage->Inert_Atmosphere

References

Identification of byproducts in 2-Ethylbutyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-Ethylbutyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?

The most common byproducts in the Fischer esterification of benzoic acid with 2-ethyl-1-butanol are unreacted starting materials, bis(2-ethylbutyl) ether, and 2-ethyl-1-butene.[1][2][3]

  • Unreacted Benzoic Acid: A white, crystalline solid that can be easily identified and removed.

  • Unreacted 2-Ethyl-1-butanol: A colorless liquid with a characteristic odor.

  • Bis(2-ethylbutyl) ether: Formed through the acid-catalyzed self-condensation of two molecules of 2-ethyl-1-butanol.[1][4] This is a common side reaction for primary alcohols under acidic conditions, especially if the reaction temperature is not well-controlled.[1][2]

  • 2-Ethyl-1-butene: Results from the acid-catalyzed dehydration of 2-ethyl-1-butanol.[3] Higher reaction temperatures favor the formation of this alkene.[3]

Q2: I have an unexpected peak in my Gas Chromatography (GC) analysis. How can I identify it?

An unexpected peak could correspond to one of the common byproducts. The recommended approach is to:

  • Analyze the unpurified crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to obtain the mass spectrum of the unknown peak.

  • Compare the retention time and mass spectrum with those of the starting materials (benzoic acid and 2-ethyl-1-butanol).

  • For other potential byproducts , compare the obtained mass spectrum with library spectra for bis(2-ethylbutyl) ether and 2-ethyl-1-butene.

  • Utilize Nuclear Magnetic Resonance (NMR) spectroscopy on the crude product to identify characteristic signals of the impurities. For instance, the presence of signals corresponding to an ether linkage or vinylic protons can indicate the formation of the respective byproducts.

Q3: How can I minimize the formation of byproducts during the synthesis?

Several strategies can be employed to minimize byproduct formation:

  • Control Reaction Temperature: Lower temperatures generally favor esterification over the competing dehydration reactions that form ethers and alkenes.[3][5]

  • Use a Desiccant or Dean-Stark Trap: The Fischer esterification is an equilibrium reaction. Removing the water byproduct as it is formed will drive the equilibrium towards the formation of the desired ester.

  • Optimize the Molar Ratio of Reactants: Using a slight excess of one reactant (typically the less expensive one, in this case, likely 2-ethyl-1-butanol) can help drive the reaction to completion and minimize the amount of unreacted benzoic acid.

Q4: What is the best method to purify the final this compound product?

A multi-step purification process is generally most effective:

  • Neutralization and Washing: After the reaction is complete, the mixture should be cooled and washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the acid catalyst. This is followed by washing with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation under reduced pressure is an effective method to separate the this compound from the higher-boiling bis(2-ethylbutyl) ether and any remaining 2-ethyl-1-butanol.

Quantitative Data Summary

The following table presents hypothetical data from a typical this compound synthesis to illustrate the potential distribution of products and byproducts. Actual results will vary based on reaction conditions.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Expected Retention Time (GC)Hypothetical Yield/Presence in Crude Product (%)
This compound206.28~270Major Peak85
Benzoic Acid122.12249Variable< 5
2-Ethyl-1-butanol102.18146Early Eluting Peak< 5
Bis(2-ethylbutyl) ether186.34~230Peak before Product3-5
2-Ethyl-1-butene84.1664Very Early Eluting Peak1-2

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

  • Objective: To separate and identify the components of the crude reaction mixture.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify peaks by comparing their mass spectra with a library database (e.g., NIST) and with the spectra of the starting materials.

2. ¹H NMR Spectroscopy for Structural Confirmation

  • Objective: To confirm the structure of the desired product and identify characteristic signals of byproducts.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure:

    • Dissolve a sample of the purified product or crude mixture in CDCl₃.

    • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • This compound: Aromatic protons (7.4-8.1 ppm), -OCH₂- group (around 4.2 ppm), alkyl protons (0.9-1.8 ppm).

    • Bis(2-ethylbutyl) ether: -OCH₂- group (around 3.3 ppm), alkyl protons (0.8-1.6 ppm).

    • 2-Ethyl-1-butene: Vinylic protons (4.8-5.8 ppm), allylic and alkyl protons (0.9-2.1 ppm).

Visualizations

Byproduct_Identification_Workflow Byproduct Identification Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr compare_sm Compare with Starting Materials gcms->compare_sm compare_lib Compare with Spectral Libraries gcms->compare_lib id_byproduct Identify Byproduct nmr->id_byproduct compare_sm->id_byproduct compare_lib->id_byproduct unknown Unknown Impurity compare_lib->unknown No Match

Caption: Workflow for identifying unknown byproducts.

Reaction_Pathways Synthesis and Side Reaction Pathways cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts benzoic_acid Benzoic Acid ester This compound benzoic_acid->ester + 2-Ethyl-1-butanol (H⁺, Δ) alcohol 2-Ethyl-1-butanol alcohol->ester ether Bis(2-ethylbutyl) ether alcohol->ether Self-condensation (H⁺, Δ) alkene 2-Ethyl-1-butene alcohol->alkene Dehydration (H⁺, high Δ) water Water

Caption: Main reaction and potential side reactions.

References

Challenges in the scale-up of 2-Ethylbutyl benzoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Ethylbutyl benzoate production.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially viable method for producing this compound is through the Fischer esterification of benzoic acid with 2-ethylbutanol. This reaction is typically catalyzed by a strong acid.

Q2: Why is the removal of water crucial during the esterification process?

A2: Fischer esterification is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester.[1][2] Continuous removal of water is essential to drive the reaction to completion and maximize the product yield.

Q3: What are the common catalysts used for this reaction?

A3: A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid, and organic acids such as p-toluenesulfonic acid.[3] For higher temperatures, metal-based catalysts, for instance, those containing tin or titanium, may also be utilized.[3][4]

Q4: What are the key safety precautions to consider during the production of this compound?

A4: this compound and its precursors may pose safety risks. It is important to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing. The material may be combustible, so it is crucial to keep it away from heat, sparks, and open flames.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up of this compound production.

Issue 1: Low Yield of this compound

Possible Cause Recommended Action
Incomplete Reaction The esterification reaction may not have reached completion due to its reversible nature. To address this, consider increasing the reaction time or using a stoichiometric excess of one of the reactants, typically the more cost-effective 2-ethylbutanol, to shift the equilibrium towards the product side.[6]
Inefficient Water Removal Inadequate removal of water, a byproduct of the reaction, can inhibit the forward reaction.[1][2] Ensure that the water removal system, such as a Dean-Stark apparatus, is functioning optimally. At an industrial scale, a distillation column is often used for continuous water removal.[1]
Catalyst Deactivation The catalyst may have lost its activity. Consider regenerating or replacing the catalyst. The concentration of the catalyst is also a critical parameter and should be optimized.[7]
Suboptimal Reaction Temperature The reaction temperature significantly influences the reaction rate. An increase in temperature generally leads to higher conversion rates.[8] However, excessively high temperatures can promote the formation of by-products.[3] It is important to identify and maintain the optimal temperature range for the reaction.

Issue 2: Poor Purity of the Final Product

Possible Cause Recommended Action
Presence of Unreacted Starting Materials Residual benzoic acid or 2-ethylbutanol can contaminate the final product. After the reaction, unreacted alcohol can be removed by distillation, potentially under reduced pressure.[7] Any remaining benzoic acid can be neutralized with a base wash during the work-up procedure.[9]
Formation of By-products Side reactions can lead to impurities. For instance, at elevated temperatures, 2-ethylhexanol (a related alcohol) has been observed to form 2-ethylhexanal.[10] Optimizing reaction conditions, such as temperature and reaction time, can help minimize the formation of such by-products.
Ineffective Purification The purification process, typically fractional distillation, may not be efficient enough to separate the product from impurities.[6] The efficiency of the distillation column, including the number of theoretical plates and the reflux ratio, should be optimized for the specific separation.
Issues with Phase Separation During the work-up, incomplete separation of the organic and aqueous layers can lead to contamination. Ensure adequate settling time and consider the use of brine washes to improve the separation of the layers.

Issue 3: Slow Reaction Rate

Possible Cause Recommended Action
Insufficient Catalyst The concentration of the acid catalyst directly impacts the reaction rate. A low catalyst concentration may result in a slow reaction. The catalyst concentration should be optimized, typically in the range of 0.01 to 1.0 weight percent based on the weight of benzoic acid.[7]
Low Reaction Temperature The reaction rate is temperature-dependent. Increasing the reaction temperature can significantly accelerate the esterification process.[8]
Poor Mixing In a large-scale reactor, inadequate mixing can lead to localized concentration gradients and reduced contact between reactants and the catalyst, thereby slowing down the reaction. Ensure that the agitation speed is sufficient to maintain a homogeneous reaction mixture.

Experimental Protocols

General Fischer Esterification Protocol

A general procedure for the synthesis of this compound via Fischer esterification is as follows:

  • Reactant Charging: Charge the reactor with benzoic acid and an excess of 2-ethylbutanol.

  • Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol and any solvent used. Continuously remove the water formed during the reaction using a Dean-Stark trap or a distillation setup.

  • Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a predetermined level.[4]

  • Work-up: After cooling, neutralize the excess acid catalyst with a base solution (e.g., sodium carbonate solution). Wash the organic layer with water and brine to remove any remaining impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactants (Benzoic Acid, 2-Ethylbutanol) catalyst Add Catalyst reactants->catalyst heat Heat to Reflux catalyst->heat water_removal Continuous Water Removal heat->water_removal monitoring Monitor Acid Value water_removal->monitoring neutralization Neutralization monitoring->neutralization Reaction Complete washing Aqueous Washing neutralization->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction inefficient_water_removal Inefficient Water Removal start->inefficient_water_removal catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation suboptimal_temp Suboptimal Temperature start->suboptimal_temp increase_time_excess_reactant Increase Reaction Time or Use Excess Reactant incomplete_reaction->increase_time_excess_reactant optimize_water_removal Optimize Water Removal System inefficient_water_removal->optimize_water_removal replace_catalyst Regenerate/Replace Catalyst catalyst_deactivation->replace_catalyst optimize_temp Optimize Reaction Temperature suboptimal_temp->optimize_temp

Caption: Troubleshooting logic for low product yield.

References

Minimizing impurities in the Fischer esterification of 2-Ethylbutyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fischer esterification of 2-Ethylbutyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize impurities and maximize your yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer esterification reaction for producing this compound?

A1: The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (2-ethyl-1-butanol) to form an ester (this compound) and water.[1][2][3] The reaction is an equilibrium process, meaning it is reversible.[2]

Q2: What are the most common impurities in the Fischer esterification of this compound?

A2: The most common impurities include:

  • Unreacted starting materials: Benzoic acid and 2-ethyl-1-butanol.

  • Water: A byproduct of the reaction that can shift the equilibrium back towards the reactants.

  • Dehydration products of 2-ethyl-1-butanol: Under acidic conditions, 2-ethyl-1-butanol can dehydrate to form alkenes.[4][5]

  • Di(2-ethylbutyl) ether: The self-condensation of two molecules of 2-ethyl-1-butanol under acidic conditions can form an ether.[6]

Q3: How can I drive the equilibrium towards the formation of this compound?

A3: To favor the formation of the ester product, you can:

  • Use an excess of one reactant: Typically, the alcohol (2-ethyl-1-butanol) is used in excess as it can also serve as the solvent.[2]

  • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[2]

Q4: What are the typical catalysts used for this reaction?

A4: Strong acids are used as catalysts. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. To drive it to completion, use a large excess of 2-ethyl-1-butanol (e.g., 5-10 equivalents) or remove water as it forms using a Dean-Stark trap with a suitable solvent like toluene.[2]
Insufficient Catalyst Ensure an adequate amount of acid catalyst is used. Typically, 1-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid relative to the limiting reagent (benzoic acid) is effective.
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Esterification of sterically hindered alcohols like 2-ethyl-1-butanol may require longer reaction times.
Hydrolysis of Product During workup, ensure the aqueous washes are performed promptly and that the organic layer is thoroughly dried before solvent removal. Excess water can hydrolyze the ester back to the starting materials.
Loss During Workup Minimize the number of transfer steps. Ensure complete extraction of the product from the aqueous layer. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.
Presence of Impurities
Impurity Detected Potential Source & Identification Troubleshooting & Prevention
Unreacted Benzoic Acid Starting material. Can be identified by its characteristic IR (broad O-H stretch) and NMR signals, or by a distinct spot on a TLC plate.- Drive the reaction to completion (see "Low Yield").- During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to convert benzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer.[1]
Unreacted 2-Ethyl-1-butanol Starting material. Can be identified by its characteristic boiling point and spectroscopic data (e.g., GC-MS, NMR).- Use a smaller excess of the alcohol if purification is difficult.- Can be removed by fractional distillation due to its lower boiling point compared to the ester product.
Water Byproduct of the reaction or introduced during workup.- Use a Dean-Stark trap during the reaction.- Use anhydrous reagents and solvents.- Thoroughly dry the final organic extract with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Alkene Byproducts (e.g., 2-ethyl-1-butene) Dehydration of 2-ethyl-1-butanol catalyzed by the strong acid, especially at higher temperatures.[4][5] These can be detected by GC-MS and ¹H NMR (alkenyl proton signals).- Use a milder acid catalyst or a lower concentration of the strong acid.- Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid excessive heating.
Di(2-ethylbutyl) ether Acid-catalyzed self-condensation of 2-ethyl-1-butanol.[6] Can be identified by GC-MS and NMR analysis, looking for characteristic ether C-O stretches in the IR spectrum.- Use a lower reaction temperature.- A higher concentration of benzoic acid relative to the alcohol can disfavor the bimolecular reaction of the alcohol.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Benzoic acid

  • 2-Ethyl-1-butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (optional, for Dean-Stark)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), combine benzoic acid (1.0 eq), 2-ethyl-1-butanol (3-5 eq), and toluene (if using a Dean-Stark trap).

    • Slowly and carefully add the acid catalyst (e.g., 0.02 eq of concentrated H₂SO₄) to the stirred mixture.

  • Reaction:

    • Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the solvent/excess alcohol.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If toluene was used, remove it under reduced pressure.

    • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated NaHCO₃ solution (to remove unreacted benzoic acid and neutralize the catalyst). Caution: CO₂ evolution will cause pressure buildup. Vent the separatory funnel frequently.

      • Brine

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation to remove any remaining volatile impurities.

Data Presentation

Table 1: Example Data Table for Optimizing the Synthesis of this compound

EntryBenzoic Acid (mmol)2-Ethyl-1-butanol (eq.)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Purity (by GC) (%)
1103H₂SO₄ (1)1208
2105H₂SO₄ (1)1208
3105H₂SO₄ (2)1208
4105H₂SO₄ (1)1408
5105TsOH (1)12012

Visualizations

Below are diagrams to help visualize the experimental workflow and troubleshooting logic.

Fischer_Esterification_Workflow Reactants Benzoic Acid + 2-Ethyl-1-butanol Reaction Add Acid Catalyst Reflux Reactants->Reaction Workup Cool & Dilute Wash with NaHCO3 Wash with Brine Reaction->Workup Drying Dry with Na2SO4 Workup->Drying Purification Solvent Removal Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Troubleshooting Start Impurity Detected in Product Unreacted_Acid Unreacted Benzoic Acid Start->Unreacted_Acid Unreacted_Alcohol Unreacted 2-Ethyl-1-butanol Start->Unreacted_Alcohol Dehydration_Product Alkene Byproducts Start->Dehydration_Product Ether_Byproduct Di(2-ethylbutyl) ether Start->Ether_Byproduct Solution_Acid Action: Improve reaction completion (excess alcohol, water removal). Workup: Wash with NaHCO3. Unreacted_Acid->Solution_Acid Solution_Alcohol Action: Use smaller excess. Purification: Fractional distillation. Unreacted_Alcohol->Solution_Alcohol Solution_Dehydration Action: Lower reaction temperature, use milder/less catalyst. Dehydration_Product->Solution_Dehydration Solution_Ether Action: Lower reaction temperature, adjust reactant ratio. Ether_Byproduct->Solution_Ether

Caption: Troubleshooting guide for common impurities.

References

Technical Support Center: Enhancing the Stability of 2-Ethylbutyl Benzoate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Ethylbutyl benzoate in various formulations. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Issue 1: Loss of Potency of this compound in Aqueous or Aqueous-Alcoholic Formulations.

Question: We are observing a significant decrease in the concentration of this compound in our aqueous-based formulation over a short period. What could be the primary cause, and how can we mitigate this?

Answer: The most probable cause for the loss of this compound in aqueous environments is hydrolysis . Being an ester, this compound is susceptible to cleavage of its ester bond in the presence of water, yielding benzoic acid and 2-ethylbutanol. This reaction is significantly influenced by the pH of the formulation.

Key Troubleshooting Steps:

  • pH Profiling: Determine the pH of your formulation. Hydrolysis of benzoate esters is generally catalyzed by both acidic and basic conditions, with the rate being slowest in the neutral to slightly acidic pH range (typically pH 4-6).

  • pH Adjustment: If your formulation's pH is in the alkaline or strongly acidic range, consider adjusting it to a more neutral or slightly acidic pH using appropriate buffering agents.

  • Solvent System Modification: If permissible for your application, reducing the water activity by incorporating co-solvents such as propylene glycol, glycerin, or ethanol can slow down the hydrolysis rate.

  • Temperature Control: Elevated temperatures accelerate the rate of hydrolysis. Ensure that the formulation is stored at controlled room temperature or, if necessary, under refrigerated conditions.

Issue 2: Development of an Unpleasant Odor or Crystalline Precipitate in the Formulation.

Question: Our formulation containing this compound has developed a slight acidic odor and we've noticed some crystalline material forming upon storage. What is happening and how can we prevent this?

Answer: The development of an acidic odor and the formation of a crystalline precipitate are strong indicators of hydrolytic degradation . The acidic odor is likely due to the formation of benzoic acid, which has low solubility in aqueous media and can precipitate out as crystals, especially at lower pH values.

Preventative Measures:

  • pH Control: As with potency loss, maintaining the pH in the optimal stability range (pH 4-6) is crucial.

  • Solubility Enhancement: If the formation of benzoic acid is unavoidable to some extent, consider including a solubilizing agent in your formulation to keep the benzoic acid in solution and prevent precipitation.

  • Excipient Compatibility Check: Review all excipients in your formulation. Certain excipients can create a microenvironment with a pH that promotes hydrolysis.

Issue 3: Discoloration or Potency Loss in Formulations Exposed to Light.

Question: We have noticed a yellowing of our formulation and a faster than expected degradation of this compound when stored in transparent containers. What is the likely cause?

Mitigation Strategies:

  • Light-Resistant Packaging: Store the formulation in amber or opaque containers to protect it from UV and visible light.

  • Inclusion of UV Absorbers: For formulations that may be exposed to light during use, the addition of a UV-absorbing agent (e.g., benzophenones, if compatible and suitable for the intended use) can help protect the active ingredient.

  • Antioxidants: Photodegradation can sometimes involve oxidative pathways. The inclusion of a suitable antioxidant may offer some protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in formulations?

A1: The primary and most well-documented degradation pathway for benzoate esters, including this compound, is hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases and results in the formation of benzoic acid and the corresponding alcohol (2-ethylbutanol). The rate of hydrolysis is highly dependent on the pH and temperature of the formulation.

Q2: What are the ideal pH and temperature conditions for storing formulations containing this compound?

A2: Based on the general stability of benzoate esters, the ideal pH for minimizing hydrolysis is typically in the slightly acidic to neutral range (pH 4-6) . Formulations should be stored at controlled room temperature (20-25°C) . Avoid exposure to high temperatures, as this will accelerate the degradation rate.

Q3: Are there any known excipient incompatibilities with this compound?

A3: While specific excipient compatibility studies for this compound are not extensively published, potential incompatibilities can be inferred from the chemistry of benzoate esters.

  • Strongly Acidic or Basic Excipients: These can alter the pH of the formulation and catalyze hydrolysis.

  • Strong Oxidizing Agents: Although esters are generally resistant to oxidation, strong oxidizing agents could potentially lead to degradation.

  • Reactive Impurities in Excipients: Some excipients may contain reactive impurities (e.g., aldehydes, peroxides) that could potentially interact with this compound over time. It is always recommended to perform compatibility studies with all formulation components.

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating analytical method is required. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound and the detection of any degradants that form over time.

Quantitative Data Summary

Due to the lack of specific published kinetic data for this compound, the following table provides a general overview of factors influencing the stability of benzoate esters, which can be used as a guiding principle for formulation development.

ParameterConditionExpected Impact on Stability of Benzoate Esters
pH < 3Increased rate of acid-catalyzed hydrolysis.
4 - 6Region of maximum stability (slowest hydrolysis rate).
> 8Increased rate of base-catalyzed hydrolysis.
Temperature IncreaseExponential increase in the rate of hydrolysis (Arrhenius relationship).
Light UV/Sunlight ExposurePotential for photodegradation, leading to discoloration and loss of potency.
Water Content HighIncreased rate of hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound in a hot air oven at 105°C for 48 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a suitable HPLC method to observe for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent compound.

Protocol 2: HPLC Method for Stability Testing of this compound

This is a general starting point for an HPLC method. The actual parameters may need to be optimized for your specific formulation.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution. The water phase can be buffered to a specific pH if needed for better separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~230 nm (based on the UV absorbance of the benzoate chromophore)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Run Time: Sufficient to allow for the elution of the parent compound and any potential degradation products.

Visualizations

Degradation_Pathway EB This compound BA Benzoic Acid EB->BA Hydrolysis (H₂O, H⁺/OH⁻) EH 2-Ethylbutanol EB->EH Hydrolysis (H₂O, H⁺/OH⁻) DP Other Degradation Products EB->DP Photodegradation (Light)

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., Potency Loss, Odor, Precipitate) check_pH Measure Formulation pH start->check_pH adjust_pH Adjust pH to 4-6 using Buffers check_pH->adjust_pH pH is acidic or alkaline check_storage Review Storage Conditions check_pH->check_storage pH is optimal (4-6) end Stable Formulation adjust_pH->end control_temp Store at Controlled Room Temperature check_storage->control_temp High Temperature protect_light Use Light-Resistant Packaging check_storage->protect_light Light Exposure check_excipients Evaluate Excipient Compatibility check_storage->check_excipients Optimal Conditions control_temp->end protect_light->end reformulate Consider Reformulation (e.g., Co-solvents, Stabilizers) check_excipients->reformulate reformulate->end

Caption: Troubleshooting workflow for this compound formulation instability.

Stability_Testing_Workflow start Develop HPLC Method forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation validate_method Validate Stability-Indicating Nature of the Method forced_degradation->validate_method stability_study Set up Stability Study (ICH Conditions) validate_method->stability_study analyze_samples Analyze Samples at Specified Timepoints stability_study->analyze_samples evaluate_data Evaluate Data (Potency, Impurities) analyze_samples->evaluate_data end Determine Shelf-Life evaluate_data->end

Caption: Experimental workflow for stability testing of this compound.

Validation & Comparative

A Comparative Guide to 2-Ethylbutyl Benzoate and Dioctyl Phthalate (DOP) as Plasticizers for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that can significantly impact the performance, safety, and regulatory compliance of a product. This guide provides an objective comparison of 2-Ethylbutyl benzoate and the traditional plasticizer, dioctyl phthalate (DOP), also known as bis(2-ethylhexyl) phthalate (DEHP). While direct comparative experimental data between these two specific plasticizers is limited in publicly available literature, this guide synthesizes known properties and outlines standardized testing methodologies to aid in informed decision-making.

Introduction to the Plasticizers

Dioctyl Phthalate (DOP) has been a stalwart in the polymer industry for decades, prized for its cost-effectiveness and excellent plasticizing efficiency in a wide range of resins, most notably polyvinyl chloride (PVC).[1] It is a colorless, viscous liquid that enhances the flexibility, durability, and processability of polymers.[2][3] However, growing concerns over its potential health and environmental impacts have spurred the search for safer alternatives.[4][5] Toxicological studies have raised concerns about the potential for DOP to act as an endocrine disruptor, with some studies indicating possible reproductive and developmental toxicities.[4][6]

This compound , a member of the benzoate ester family, represents a newer generation of non-phthalate plasticizers. Benzoate plasticizers are gaining traction due to their favorable toxicological profiles and performance characteristics.[7][8] They are recognized for their good compatibility with various polymers, high solvating action, and resistance to staining.[8][9] As a class, benzoates are considered to be more environmentally friendly and are often approved for use in more sensitive applications, including those with indirect food contact.

Performance Comparison

Table 1: General and Mechanical Properties
PropertyDioctyl Phthalate (DOP)This compound (Typical for Benzoates)Test Method
Plasticizing Efficiency HighHighASTM D2284
Tensile Strength Decreases with increasing concentration[10]Expected to decrease with increasing concentrationASTM D882
Elongation at Break (%) Increases significantlyExpected to increase significantlyASTM D882
Hardness (Shore A/D) DecreasesExpected to decreaseASTM D2240
Compatibility with PVC Excellent[11][12]Good to Excellent[7]ASTM D2383
Table 2: Migration and Thermal Stability
PropertyDioctyl Phthalate (DOP)This compound (Typical for Benzoates)Test Method
Migration Resistance Prone to migration, especially in contact with fats and oils[13][14]Generally lower migration than low molecular weight phthalates[7][8]ASTM D1203
Volatility (Weight Loss) Low, but can be an issue at elevated temperatures[11][12]Generally lowASTM D1203
Thermal Stability GoodGood, can improve thermal stability of PVC[15][16][17]Thermogravimetric Analysis (TGA)

Toxicology and Biocompatibility

The primary driver for seeking alternatives to DOP is its toxicological profile. Phthalates, particularly low-molecular-weight ortho-phthalates like DOP, have come under scrutiny from regulatory bodies worldwide.

Dioctyl Phthalate (DOP):

  • Classified as "Possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[6]

  • Linked to reproductive and developmental toxicity in animal studies.[4][6]

  • Suspected endocrine disruptor.[4]

Benzoate Esters:

  • Generally possess a more favorable toxicological profile.[7]

  • Many benzoates are approved for indirect food contact applications.

  • Considered a safer alternative in applications with close human contact, such as medical devices and toys.[1]

Experimental Protocols

For a direct and objective comparison of this compound and DOP, the following standardized experimental protocols are recommended.

Tensile Properties Testing (ASTM D882)

This test method determines the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick). It is crucial for evaluating a plasticizer's effect on the strength and flexibility of the polymer.

Methodology:

  • Specimen Preparation: Cut rectangular test specimens from the plasticized PVC sheet. The standard specimen width is typically 25 mm (1 inch).

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration.[18]

  • Testing Machine: Utilize a universal testing machine (tensile tester) equipped with a suitable load cell.

  • Procedure:

    • Mount the specimen in the grips of the tensile tester.

    • Apply a constant rate of crosshead movement to stretch the specimen until it breaks.[19][20]

    • Record the force and elongation throughout the test.

  • Calculations: From the resulting stress-strain curve, determine:

    • Tensile Strength at Break (Maximum stress the material can withstand).[21]

    • Elongation at Break (Percentage increase in length at the point of fracture).[21]

    • Modulus of Elasticity (A measure of the material's stiffness).[21]

Tensile_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Plasticized PVC Sheet B Cut Rectangular Specimens A->B C Condition Specimens (23°C, 50% RH) B->C D Mount in Tensile Tester C->D E Apply Constant Strain Rate D->E F Stretch Until Break E->F G Record Force and Elongation F->G H Generate Stress-Strain Curve G->H I Calculate Tensile Strength, Elongation, & Modulus H->I

Workflow for Tensile Properties Testing (ASTM D882).
Hardness Testing (ASTM D2240)

This method, also known as the durometer hardness test, measures the indentation hardness of materials, including soft plastics. It provides a quick and non-destructive way to assess the effect of a plasticizer on the material's rigidity.

Methodology:

  • Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6 mm (0.24 inches).[22] Thinner specimens can be stacked to achieve the required thickness.

  • Durometer Selection: Choose the appropriate durometer scale (e.g., Shore A for softer materials, Shore D for harder materials).[23]

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and vertically onto the specimen.

    • Read the hardness value from the dial within one second of firm contact.[23][24]

    • Take multiple readings at different locations on the specimen and average the results.

Hardness_Testing_Workflow A Prepare Specimen (≥6mm thick, flat surface) B Select Durometer Scale (e.g., Shore A) A->B C Place Specimen on Hard Surface B->C D Press Durometer Firmly onto Specimen C->D E Read Hardness Value within 1 Second D->E F Repeat at Multiple Locations E->F G Calculate Average Hardness F->G

Workflow for Durometer Hardness Testing (ASTM D2240).
Plasticizer Migration Testing (ASTM D1203)

This standard covers methods for determining the loss of plasticizer from a plastic material due to volatility or extraction by a liquid. This is critical for applications where the plastic may come into contact with other materials, including solvents or biological fluids.

Methodology (Activated Carbon Method for Volatility):

  • Specimen Preparation: Cut circular specimens of a specified diameter from the plasticized sheet.

  • Initial Weighing: Accurately weigh the specimens.

  • Exposure: Place the specimens in a container with activated carbon, ensuring they are surrounded but not in direct contact.

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Weighing: After cooling, remove the specimens and reweigh them.

  • Calculation: The weight loss is calculated as a percentage of the original weight, representing the volatile loss.

Migration_Testing_Workflow start Start prep Prepare & Weigh Circular Specimen start->prep expose Place in Container with Activated Carbon prep->expose heat Heat in Oven (e.g., 70°C for 24h) expose->heat cool Cool to Room Temperature heat->cool reweigh Reweigh Specimen cool->reweigh calculate Calculate % Weight Loss (Volatility) reweigh->calculate end End calculate->end

Workflow for Plasticizer Volatility Testing (ASTM D1203).

Conclusion for the Intended Audience

For researchers, scientists, and drug development professionals, the move away from traditional phthalate plasticizers like DOP is driven by significant toxicological and regulatory concerns. While DOP has a long history of effective performance, the potential risks associated with its use, particularly in medical and pharmaceutical applications, cannot be overlooked.

This compound, as part of the broader class of benzoate esters, presents a compelling alternative. Benzoates generally offer good plasticizing efficiency, comparable mechanical properties to phthalates, and a significantly improved safety profile. The lower potential for migration and toxicity makes them a more suitable choice for sensitive applications where biocompatibility is paramount.

Although direct comparative data for this compound versus DOP is sparse, the established performance of benzoate plasticizers and the standardized testing protocols outlined in this guide provide a solid framework for evaluation. It is strongly recommended that researchers conduct their own comparative studies using these methods to qualify this compound or other non-phthalate alternatives for their specific applications. This due diligence will ensure both the performance and safety of the final product, aligning with modern regulatory expectations and a commitment to developing safer materials.

References

A Comparative Guide to Non-Phthalate Plasticizers as Alternatives to 2-Ethylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer and more effective formulation components, this guide offers an objective comparison of alternative non-phthalate plasticizers to 2-Ethylbutyl benzoate. This document provides a detailed analysis of key performance indicators, supported by experimental data, to facilitate informed decisions in material selection.

Executive Summary

The growing concerns over the toxicological profile of certain benzoate esters, including this compound, have spurred the adoption of alternative non-phthalate plasticizers. This guide focuses on four primary alternatives: Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH), Acetyl Tributyl Citrate (ATBC), and an Alkyl Sulfonic Phenyl Ester (Mesamoll®). These alternatives are evaluated based on their plasticizing efficiency, migration resistance, thermal stability, and toxicological profiles, with supporting data presented in a comparative format.

Performance Comparison of Non-Phthalate Plasticizers

The selection of a suitable plasticizer is contingent on a range of performance characteristics critical to the final product's integrity and safety. The following tables summarize the quantitative data for this compound and its non-phthalate alternatives across key experimental metrics.

Table 1: Physical and Mechanical Properties
PropertyThis compoundDioctyl Terephthalate (DOTP)1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH)Acetyl Tributyl Citrate (ATBC)Alkyl Sulfonic Phenyl Ester (Mesamoll®)
Molecular Weight ( g/mol ) 206.28390.56~424.67402.46Not specified
Shore A Hardness (PVC, 50 phr) Data not available85 - 95~88Data not availableData not available
Tensile Strength (MPa) (PVC, 50 phr) Data not available15 - 25~20Data not availableData not available
Elongation at Break (%) (PVC, 50 phr) Data not available250 - 350~300Data not availableData not available
Table 2: Migration and Stability
PropertyThis compoundDioctyl Terephthalate (DOTP)1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH)Acetyl Tributyl Citrate (ATBC)Alkyl Sulfonic Phenyl Ester (Mesamoll®)
Volatility (Weight Loss, 7 days @ 100°C) Data not available22.5%[1]26%[1]Data not availableData not available
Migration into Hexane (%) Data not availableLower than DOPLow, suitable for medical devices[2]Data not availableGood resistance
Thermal Decomposition Temp. (°C, TGA) Data not available~350Data not availableData not availableData not available
Oxidative Induction Time (OIT) Data not availableGoodGoodGoodGood

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the key experiments cited in this guide.

Hardness Testing (ASTM D2240)

Objective: To determine the indentation hardness of a material.

Methodology:

  • Specimen Preparation: A flat, smooth, and uniform test specimen with a minimum thickness of 6 mm is prepared. If the thickness is less than 6 mm, multiple layers can be stacked.

  • Apparatus: A Shore A durometer is used for soft materials.

  • Procedure:

    • The durometer is held in a vertical position with the indenter point at a specified distance from any edge of the specimen.

    • The presser foot is applied to the specimen as rapidly as possible, without shock, keeping the foot parallel to the surface of the specimen.

    • The durometer is applied with sufficient pressure to obtain firm contact between the presser foot and the specimen.

    • The scale is read within 1 second after the presser foot is in firm contact with the specimen.

Tensile Strength and Elongation at Break (ASTM D638)

Objective: To determine the tensile properties of plastics.

Methodology:

  • Specimen Preparation: Dumbbell-shaped test specimens are prepared according to the dimensions specified in the standard.

  • Apparatus: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.

  • Procedure:

    • The dimensions of the specimen's cross-section are measured.

    • The specimen is mounted in the grips of the testing machine.

    • The extensometer is attached to the specimen.

    • The machine is started at a constant crosshead speed.

    • The load and elongation are recorded until the specimen ruptures.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Elongation at break is the strain at which the specimen ruptures.

Plasticizer Migration Testing (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To quantify the amount of plasticizer that migrates from a polymer matrix into a simulant.

Methodology:

  • Sample Preparation: A known weight and surface area of the plasticized material is prepared.

  • Extraction: The sample is immersed in a food simulant (e.g., ethanol, olive oil) or a solvent (e.g., hexane) for a specified time and temperature to simulate conditions of use.

  • Analysis:

    • A known volume of the simulant or solvent is taken.

    • An internal standard is added to the sample.

    • The sample is injected into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

    • The GC separates the components of the mixture, and the MS identifies and quantifies the plasticizer based on its mass spectrum and retention time.

    • A calibration curve is used to determine the concentration of the migrated plasticizer.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of the plasticizer.

Methodology:

  • Apparatus: A Thermogravimetric Analyzer.

  • Procedure:

    • A small, known weight of the plasticizer is placed in the TGA furnace.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The temperature at which a significant weight loss occurs is identified as the decomposition temperature.

Signaling Pathways and Experimental Workflows

Visual representations of complex processes can enhance understanding. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Experimental_Workflow_for_Plasticizer_Evaluation cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Compounding Melt Compounding PVC_Resin->Compounding Plasticizer Plasticizer (2-EBB or Alternative) Plasticizer->Compounding Thermal Thermal Stability (TGA) Plasticizer->Thermal Pure Substance Additives Stabilizers, Lubricants, etc. Additives->Compounding Sheet_Preparation Compression Molding or Extrusion Compounding->Sheet_Preparation Hardness Hardness Test (ASTM D2240) Sheet_Preparation->Hardness Test Specimen Tensile Tensile Test (ASTM D638) Sheet_Preparation->Tensile Test Specimen Migration Migration Test (GC-MS) Sheet_Preparation->Migration Test Specimen Data_Collection Collect Quantitative Data Hardness->Data_Collection Tensile->Data_Collection Migration->Data_Collection Thermal->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Draw Conclusions on Suitability Comparison->Conclusion

Fig. 1: Experimental workflow for evaluating plasticizer performance.

Logical_Relationship_of_Plasticizer_Properties Plasticizer_Structure Plasticizer Molecular Structure (Size, Polarity, Branching) Plasticizing_Efficiency Plasticizing Efficiency (Hardness, Flexibility) Plasticizer_Structure->Plasticizing_Efficiency influences Migration_Resistance Migration Resistance Plasticizer_Structure->Migration_Resistance influences Thermal_Stability Thermal Stability Plasticizer_Structure->Thermal_Stability influences Toxicological_Profile Toxicological Profile Plasticizer_Structure->Toxicological_Profile determines Final_Product_Performance Final Product Performance & Safety Plasticizing_Efficiency->Final_Product_Performance Migration_Resistance->Final_Product_Performance Thermal_Stability->Final_Product_Performance Toxicological_Profile->Final_Product_Performance

Fig. 2: Interrelationship of key plasticizer properties.

Toxicological Profile Comparison

A critical aspect of selecting an alternative plasticizer is its toxicological profile. While comprehensive data for all alternatives is continually evolving, the following provides a summary of the current understanding.

  • This compound: Limited publicly available toxicological data necessitates a precautionary approach. Benzoate compounds, in general, can be associated with skin and eye irritation.

  • Dioctyl Terephthalate (DOTP): DOTP is a non-phthalate plasticizer and is not classified as a reproductive or developmental toxicant.[3] It is considered a safer alternative to traditional ortho-phthalates like DEHP.

  • 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH): Developed specifically for sensitive applications, DINCH has undergone extensive toxicological testing and has shown no evidence of reproductive or developmental toxicity.[4]

  • Acetyl Tributyl Citrate (ATBC): ATBC is generally recognized as safe (GRAS) and is approved for use in food contact materials and medical applications.[5] It is biodegradable and has a favorable toxicological profile.

  • Alkyl Sulfonic Phenyl Ester (Mesamoll®): This plasticizer is phthalate-free and has good resistance to saponification, making it suitable for applications involving contact with water and alkalis.[6][7]

Conclusion

The selection of a non-phthalate plasticizer to replace this compound requires a thorough evaluation of performance and safety data.

  • DOTP and DINCH emerge as strong, general-purpose alternatives with a good balance of mechanical properties, low migration, and favorable toxicological profiles. They are well-suited for a wide range of applications, including those with direct human contact.

  • ATBC stands out for its biodegradability and excellent safety profile, making it a prime candidate for food, medical, and pharmaceutical applications where these attributes are paramount.

  • Mesamoll® offers a unique set of properties, including excellent gelling behavior and saponification resistance, which can be advantageous in specific polymer systems and processing conditions.

Ultimately, the optimal choice will depend on the specific requirements of the application, including the polymer matrix, processing methods, and end-use environment. It is recommended that researchers and developers conduct their own targeted testing to validate the performance of these alternatives within their specific formulations.

References

Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various benzoate esters as antimicrobial agents, drawing upon data from multiple research studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds in their work.

Quantitative Data Summary

The antimicrobial efficacy of benzoate esters is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes MIC values for several common benzoate esters against a range of bacteria and fungi. It is important to note that these values have been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Benzoate EsterStaphylococcus aureus (Gram-positive bacterium)Escherichia coli (Gram-negative bacterium)Pseudomonas aeruginosa (Gram-negative bacterium)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Sodium Benzoate >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[1]>10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[1]0.5 mg/ml2.5 mg/ml>50 mg/ml
Methylparaben 2.6 mM----
Ethylparaben -----
Propylparaben 2.2 mM----
Butylparaben -----
Ethyl Acetate ≤5%≤5%≤5%≤5%-
Butyl Acetate ≤5%≤5%≤5%≤5%-

Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium, with greater activity observed in more acidic conditions[1]. The antimicrobial activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain[2][3][4][5].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial efficacy of preservatives like benzoate esters.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Antimicrobial Agent: A stock solution of the benzoate ester of a known concentration.

  • 96-well Microtiter Plates: Sterile, flat-bottomed plates.

b. Inoculum Preparation:

  • Grow the test microorganism in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria).

  • Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/ml).

  • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/ml).

c. Assay Procedure:

  • Dispense a fixed volume (e.g., 50 µL) of sterile broth into all wells of a 96-well microtiter plate.

  • Add a volume of the antimicrobial stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the row by transferring a fixed volume of the mixture to the subsequent wells.

  • Add a fixed volume (e.g., 50 µL) of the prepared inoculum to each well, resulting in a final volume of 100 µL per well.

  • Include a positive control (broth and inoculum without antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration (e.g., 16-20 hours at 37°C for bacteria).

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation.

Agar Diffusion Method (Disc Diffusion)

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

a. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism as prepared for the MIC assay.

  • Agar Medium: Mueller-Hinton Agar (MHA) in sterile Petri dishes.

  • Antimicrobial Agent: Sterile filter paper discs impregnated with known concentrations of the benzoate ester.

b. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Aseptically place the filter paper discs impregnated with the antimicrobial agent onto the surface of the agar.

  • Ensure the discs are in firm contact with the agar.

  • Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C).

c. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where no microbial growth occurs) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: Signaling Pathway Disruption

Benzoate esters exert their antimicrobial effects through a multi-faceted mechanism that primarily targets the microbial cell's energy production and membrane integrity. The following diagram illustrates a simplified representation of this process.

Antimicrobial_Mechanism_of_Benzoate_Esters cluster_extracellular Extracellular Environment (Acidic pH) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Benzoate_Ester Benzoate Ester Undissociated_Benzoic_Acid Undissociated Benzoic Acid Benzoate_Ester->Undissociated_Benzoic_Acid Hydrolysis Membrane Lipid Bilayer Proton Motive Force (Δp) Undissociated_Benzoic_Acid->Membrane:f0 Passive Diffusion Intracellular_Benzoate Intracellular Benzoic Acid ATP_Depletion ATP Depletion Membrane:f1->ATP_Depletion Dissipation Protons H+ Intracellular_Benzoate->Protons Dissociation Benzoate_Anion Benzoate Anion Intracellular_Benzoate->Benzoate_Anion Dissociation Intracellular_pH Decreased Intracellular pH Protons->Intracellular_pH Enzyme_Inhibition Enzyme Inhibition (e.g., Phosphofructokinase) Intracellular_pH->Enzyme_Inhibition Enzyme_Inhibition->ATP_Depletion Cell_Death Inhibition of Growth & Cell Death ATP_Depletion->Cell_Death

Caption: Antimicrobial action of benzoate esters.

Explanation of the Pathway:

  • Entry into the Cell: In an acidic environment, benzoate esters can be hydrolyzed to undissociated benzoic acid. This lipophilic form readily passes through the microbial cell membrane via passive diffusion.

  • Intracellular pH Disruption: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H⁺) and benzoate anions. This influx of protons leads to a decrease in the intracellular pH, creating an acidic and inhospitable environment for the cell.

  • Dissipation of Proton Motive Force: The accumulation of protons also disrupts the proton motive force across the cell membrane. This electrochemical gradient is crucial for ATP synthesis and the transport of nutrients. Its dissipation leads to a severe energy deficit.

  • Enzyme Inhibition: The lowered intracellular pH can directly inhibit the activity of key metabolic enzymes, such as phosphofructokinase, which is essential for glycolysis. This further contributes to the depletion of ATP.

  • Inhibition of Growth and Cell Death: The combined effects of intracellular acidification, disruption of the proton motive force, and enzyme inhibition ultimately lead to the cessation of microbial growth and, eventually, cell death.

References

A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of benzoate compounds, common preservatives in a variety of food and beverage products. The data presented is synthesized from multiple studies to offer a comprehensive comparison of method performance, empowering researchers to select the most appropriate technique for their specific analytical needs.

Quantitative Method Performance

The selection of an analytical method for benzoate determination is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of common analytical techniques based on published studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
High-Performance Liquid Chromatography (HPLC)Fruit Juices, Sodas, Sauces, etc.10 mg/LNot Specified82 - 96[1]
High-Performance Liquid Chromatography (HPLC)Soft Drinks, Herbal ExtractsNot SpecifiedNot SpecifiedNot Specified[2]
High-Performance Liquid Chromatography (HPLC)Jelly0.0003 mg/100 mL0.0009 mg/100 mL93.24 - 95.17[3]
UV-Vis SpectrophotometryCarbonated DrinksNot SpecifiedNot SpecifiedNot Specified
UV-Vis SpectrophotometrySoft Drinks0.031 µg/ml0.093 µg/ml99.5 - 100.6[4]
Fluorescence Polarization Immunoassay (FPIA)Energy Drink, Candy, Ice Sucker, Cocktail0.26 µg/mLNot Specified86.97 - 109.87[5][6]
Capillary ElectrophoresisMustard, KetchupNot SpecifiedNot Specified91.6 - 104.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the compared methods.

High-Performance Liquid Chromatography (HPLC)

This is one of the most common techniques for the determination of benzoates.[2]

  • Sample Preparation: Liquid samples are typically diluted with a buffer solution, while solid or viscous samples require blending with the buffer followed by dilution.[1] All samples are filtered prior to analysis to remove particulate matter.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1][7]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or sodium acetate and acetic acid) is frequently employed.[1][2][3]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[7]

    • Detection: UV detection is standard, with wavelengths set at 225 nm or 254 nm for sodium benzoate.[1][2]

  • Quantification: The concentration of benzoate in the sample is determined by comparing its peak area to that of a known standard (external standard method).[1]

UV-Vis Spectrophotometry

A simpler and more accessible method for benzoate quantification.

  • Sample Preparation: Standard and sample solutions are typically prepared using distilled water.[4] For some matrices, an extraction step using an organic solvent like hexane in the presence of an acid may be necessary.

  • Analysis: The maximum absorbance (λmax) for sodium benzoate is measured, with reported wavelengths at 224 nm and 288 nm.[4]

  • Quantification: A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the unknown sample.[4]

Fluorescence Polarization Immunoassay (FPIA)

A rapid screening method based on antigen-antibody binding.[5][6]

  • Principle: This competitive immunoassay measures the change in fluorescence polarization when a fluorescein-labeled benzoate tracer competes with benzoate in the sample for binding sites on a specific polyclonal antibody.

  • Procedure: The sample is mixed with the antibody and the tracer. The fluorescence polarization is then measured.

  • Quantification: The concentration of sodium benzoate is inversely proportional to the fluorescence polarization signal. A standard curve is used for quantification.[5][6]

Methodology Workflows

To visually represent the procedural steps of the key analytical methods, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Liquid or Solid Sample Dilute Dilute with Buffer Sample->Dilute If Liquid Blend Blend with Buffer (Solids) Sample->Blend If Solid Filter Filter Dilute->Filter Blend->Dilute Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calculate Calculate Concentration Detect->Calculate Standard Prepare Standard Curve Standard->Calculate

HPLC Analysis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Sample Sample Prepare_Solution Prepare Solution in Distilled Water Sample->Prepare_Solution Measure_Absorbance Measure Absorbance at λmax Prepare_Solution->Measure_Absorbance Determine_Concentration Determine Concentration Measure_Absorbance->Determine_Concentration Standard_Curve Generate Standard Curve Standard_Curve->Determine_Concentration

UV-Vis Spectrophotometry Workflow

FPIA_Workflow cluster_reaction Immunoassay Reaction cluster_detection Detection cluster_quantification Quantification Sample Sample (contains Benzoate) Antibody Add Anti-Benzoate Antibody Sample->Antibody Tracer Add Fluorescent Benzoate Tracer Antibody->Tracer Incubate Incubate Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Result Determine Benzoate Concentration Measure_FP->Result Standard_Curve Compare to Standard Curve Standard_Curve->Result

Fluorescence Polarization Immunoassay Workflow

References

Comparative analysis of 2-Ethylbutyl benzoate and its structural isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-Ethylbutyl Benzoate and Its Structural Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and its structural isomers. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the physicochemical properties, synthesis, and spectral data of these compounds. The information is presented to facilitate informed decisions in material selection and experimental design.

Introduction

This compound is an organic compound, an ester of benzoic acid and 2-ethylbutanol. Its molecular formula is C13H18O2.[1] The properties and applications of this compound are influenced by its molecular structure, particularly the branching in the alkyl chain. Understanding the characteristics of its structural isomers, primarily other hexyl benzoates, is crucial for applications in various fields, including the fragrance, cosmetic, and pharmaceutical industries.[2][3] This guide focuses on a comparative analysis of this compound and its isomers, with a primary focus on n-hexyl benzoate due to the greater availability of experimental data.

Physicochemical Properties

The structural variations among the isomers of hexyl benzoate lead to differences in their physical and chemical properties. Generally, increased branching in the alkyl chain tends to lower the boiling point and may affect solubility and density. The following table summarizes the available physicochemical data for this compound and n-hexyl benzoate.

PropertyThis compoundn-Hexyl Benzoate
Molecular Formula C13H18O2[1]C13H18O2[2]
Molecular Weight 206.28 g/mol [1]206.28 g/mol [2]
Appearance -Colorless liquid[2][4]
Boiling Point -272 °C at 760 mmHg[][6][7]
Density -0.98 g/mL at 25 °C[][7]
Refractive Index -1.493 at 20 °C[][7]
Water Solubility -< 1 mg/mL at 20 °C[4][8]
LogP (o/w) 4.3 (Computed)[1]4.672 (Estimated)[6]
Flash Point -> 110 °C[6]
Vapor Pressure -0.003 mmHg at 25 °C (Estimated)[6]

Structural Isomers Comparison

The primary structural difference between this compound and its isomers lies in the arrangement of the hexyl carbon chain. This variation in branching affects intermolecular forces and, consequently, the physical properties of the compounds.

G cluster_isomers Structural Isomers of Hexyl Benzoate This compound This compound Structural Isomers Structural Isomers This compound->Structural Isomers Branched n-Hexyl Benzoate n-Hexyl Benzoate n-Hexyl Benzoate->Structural Isomers Linear Isohexyl Benzoate Isohexyl Benzoate Isohexyl Benzoate->Structural Isomers Branched Neohexyl Benzoate Neohexyl Benzoate Neohexyl Benzoate->Structural Isomers Highly Branched sec-Hexyl Benzoate sec-Hexyl Benzoate sec-Hexyl Benzoate->Structural Isomers Branched

Caption: Structural relationship of this compound and its isomers.

Experimental Protocols

Synthesis: Fischer Esterification

A general and widely applicable method for the synthesis of benzoate esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[9]

Materials:

  • Benzoic acid

  • 2-Ethylbutanol (or other hexyl alcohol isomer)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, combine benzoic acid and an excess of the corresponding alcohol (e.g., 2-ethylbutanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the ester.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation to yield the pure benzoate ester.

G Reactants Benzoic Acid + 2-Ethylbutanol + H2SO4 (cat.) Reaction Reflux Reactants->Reaction Workup Extraction with Ether & Washing Reaction->Workup Drying Dry with Na2SO4 Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like benzoate esters.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., Rtx-5MS) is suitable for separation.

Procedure:

  • Prepare a dilute solution of the benzoate ester in a volatile organic solvent (e.g., ethanol or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and polarity.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library.[10]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a benzoate ester is characterized by strong absorption bands corresponding to the carbonyl (C=O) and C-O stretching vibrations.[11]

  • C=O stretch: A strong, sharp peak typically appears in the range of 1715-1740 cm⁻¹.[12]

  • C-O stretch: Two distinct C-O stretching bands are usually observed, one in the 1250-1300 cm⁻¹ region and another in the 1000-1150 cm⁻¹ region.[12]

  • Aromatic C-H stretch: Peaks for the aromatic C-H bonds are observed above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks for the aliphatic C-H bonds of the hexyl group appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule.

  • Aromatic protons: The protons on the benzene ring typically appear as multiplets in the downfield region (δ 7.3-8.1 ppm).

  • -OCH₂- protons: The protons of the methylene group attached to the ester oxygen are deshielded and appear around δ 4.3 ppm as a triplet for n-hexyl benzoate. For this compound, this would be a doublet of doublets.

  • Alkyl protons: The other protons of the hexyl chain appear in the upfield region (δ 0.9-1.8 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments.

  • Carbonyl carbon: The ester carbonyl carbon is highly deshielded and appears around δ 166 ppm.

  • Aromatic carbons: The carbons of the benzene ring appear in the range of δ 128-133 ppm.

  • -OCH₂- carbon: The carbon of the methylene group attached to the ester oxygen appears around δ 65 ppm.

  • Alkyl carbons: The carbons of the hexyl chain appear in the upfield region (δ 14-32 ppm).

Spectroscopic DataThis compoundn-Hexyl Benzoate
¹³C NMR (Selected Peaks) Data available on PubChem[1]-
GC-MS Kovats Retention Index: 1555 (Semi-standard non-polar)[1]-

Applications

Hexyl benzoate and its isomers are utilized in a variety of applications, primarily due to their pleasant odors and good solvency properties.

  • Fragrance and Cosmetics: They are used as fragrance components in perfumes, soaps, detergents, lotions, and creams.[2][3][4][]

  • Flavoring Agents: n-Hexyl benzoate is used as a flavoring agent in some food products.[2]

  • Industrial Applications: These esters can be used as solvents and plasticizers in the manufacturing of polymers.[2]

Comparative Logic of Properties

The branching of the alkyl chain is a key determinant of the physical properties of the isomers.

G Structure Structure Branching Increased Branching (e.g., 2-Ethylbutyl vs. n-Hexyl) Structure->Branching IntermolecularForces Weaker van der Waals Forces Branching->IntermolecularForces BoilingPoint Lower Boiling Point IntermolecularForces->BoilingPoint Viscosity Lower Viscosity IntermolecularForces->Viscosity

Caption: Effect of alkyl chain branching on physical properties.

Conclusion

The structural isomerism in hexyl benzoates, particularly the difference between a linear chain (n-hexyl) and a branched chain (2-ethylbutyl), significantly influences their physicochemical properties. While n-hexyl benzoate is well-characterized, more extensive experimental data on this compound and other branched isomers would be beneficial for a more detailed comparison. The provided experimental protocols for synthesis and analysis are generally applicable to all isomers and can be used to generate further comparative data. For researchers and professionals in drug development, the choice between these isomers may depend on desired properties such as volatility, solubility, and interaction with other formulation components.

References

A Comparative Analysis of Plasticizer Leaching: Benzoates and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of the leaching characteristics of various plasticizers, with a focus on 2-Ethylbutyl benzoate and its alternatives. The information is intended for researchers, scientists, and drug development professionals who are evaluating plasticizers for use in materials where low leachability is critical, such as medical devices, pharmaceutical packaging, and laboratory equipment.

It is important to note that while this compound is used as a plasticizer, publicly available, direct comparative studies on its leaching profile against other plasticizers are limited. Therefore, this guide provides a broader comparison of plasticizer classes, including phthalates and non-phthalate alternatives like other benzoates, to offer a comprehensive understanding of the factors influencing plasticizer migration.

Executive Summary of Plasticizer Leaching

Plasticizer leaching, or migration, is the process by which these additives, which are not chemically bound to the polymer matrix, can diffuse out of the plastic.[1] This phenomenon is influenced by several factors, including the chemical structure and molecular weight of the plasticizer, the type of polymer, and external conditions such as temperature, contact time, and the nature of the contacting fluid or simulant.[2] Concerns over the potential health effects of leached plasticizers, particularly certain phthalates, have driven the demand for safer alternatives with lower leaching potential.

Comparative Leaching Data

The following table summarizes available data on the leaching of common plasticizers. Due to the lack of specific quantitative data for this compound, representative data for other plasticizer types are presented to illustrate the range of leaching behaviors.

Plasticizer ClassSpecific PlasticizerPolymer MatrixLeaching ConditionsLeaching ResultsReference
Phthalates Di(2-ethylhexyl) phthalate (DEHP)PVCEthanol/water (1:1) simulant, 1-hour sonicationMedian leached amount from various medical devices: 83.3 µg[3][4]
Di-n-butyl phthalate (DBP)PVCEthanol/water (1:1) simulant, 1-hour sonicationMedian leached amount from first aid supplies: 0.12 µg[3][4]
Benzoates Diethylene Glycol Dibenzoate (DEGDB)PVCNot specifiedGenerally considered a safer alternative to phthalates, but quantitative leaching data is limited in the provided search results.[5]
1,5-Pentanediol Dibenzoate (1,5-PDB)PVCNot specifiedProposed as a green plasticizer with rapid biodegradation; as effective as DEHP in plasticizing PVC.[6]
Other Non-Phthalates Epoxidized Soybean Oil (ESBO)PVCDeionized water0.1% weight loss, compared to 12.9% for DEHP under the same conditions.
Acetyl tributyl citrate (ATBC)Not specifiedNot specifiedConsidered a potentially "least toxic" or "safe alternative".[1]

Experimental Protocol: Plasticizer Leaching Assessment

The following is a generalized experimental protocol for determining the amount of leachable plasticizers from a polymer matrix, based on common methodologies found in the scientific literature.

Objective: To quantify the amount of plasticizer that leaches from a polymer sample into a simulant fluid over a specified time.

Materials:

  • Polymer samples containing the plasticizer of interest.

  • Simulant fluid (e.g., ethanol/water mixture, food simulants like olive oil, or specific drug formulations).

  • Glassware (e.g., beakers, flasks) cleaned and rinsed with a suitable solvent to remove any contaminants.

  • Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Internal standard solution (e.g., a deuterated analog of the plasticizer).

  • Solvents for extraction (e.g., hexane, dichloromethane).

Procedure:

  • Sample Preparation: Cut the polymer material into standardized sizes to ensure a consistent surface area-to-volume ratio.

  • Extraction/Leaching:

    • Place a known weight of the polymer sample into a clean glass container.

    • Add a specific volume of the chosen simulant fluid, ensuring the sample is fully immersed.

    • Incubate the sample at a controlled temperature for a defined period (e.g., 24 hours, 72 hours). Agitation may be applied to simulate use conditions.

  • Sample Extraction:

    • After the incubation period, remove the polymer sample from the simulant.

    • Spike the simulant fluid with a known amount of the internal standard.

    • Perform a liquid-liquid extraction of the simulant using an appropriate solvent (e.g., hexane) to transfer the leached plasticizers into the organic phase.

    • Concentrate the organic extract to a known volume.

  • Analytical Quantification:

    • Analyze the extract using GC-MS. The gas chromatograph separates the different components of the extract, and the mass spectrometer identifies and quantifies the plasticizers based on their mass-to-charge ratio.

    • Create a calibration curve using known concentrations of the target plasticizer to quantify the amount leached from the polymer sample.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a typical plasticizer leaching study.

Leaching_Workflow cluster_prep Sample Preparation cluster_leaching Leaching/Extraction cluster_analysis Analysis Prep Prepare Polymer Samples (Standardized Size/Weight) Leach Immerse in Simulant (Controlled Temp & Time) Prep->Leach Incubation Extract Liquid-Liquid Extraction of Simulant Leach->Extract Separation Analyze GC-MS Analysis Extract->Analyze Injection Quantify Quantification (Calibration Curve) Analyze->Quantify Data Processing Result Result Quantify->Result Leached Plasticizer Concentration

Caption: Experimental workflow for quantifying plasticizer leaching.

Logical Pathway for Selecting Low-Leaching Plasticizers

The selection of a suitable plasticizer with low leaching potential involves a multi-step evaluation process.

Selection_Pathway A Identify Application Requirements (e.g., flexibility, temperature resistance) B Review Toxicological Data of Potential Plasticizers A->B C Conduct Leaching Studies (Relevant Simulants) B->C D Analyze Leachables for Toxicity and Quantity C->D E Select Plasticizer with Acceptable Leaching Profile D->E

References

Toxicological comparison between 2-Ethylbutyl benzoate and phthalates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical excipients and industrial plasticizers, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a detailed, data-driven comparison of 2-Ethylbutyl benzoate and a selection of commonly used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection and risk assessment.

Quantitative Toxicological Data Summary

The following tables summarize the key toxicological endpoints for this compound and the selected phthalates. Data has been compiled from registration dossiers, peer-reviewed literature, and governmental agency reports.

Table 1: Acute Toxicity and Irritation Potential

ChemicalAcute Oral LD50 (rat)Skin Irritation (rabbit)Eye Irritation (rabbit)
This compound > 2000 mg/kg bwNot irritatingNot irritating
DEHP ~30,000 mg/kg bwMinimally irritatingMinimally irritating
DBP ~8,000 mg/kg bwMildly irritatingMildly irritating
BBP ~2,330 - 6,171 mg/kg bwNot irritatingMildly irritating
DINP > 10,000 mg/kg bwNot irritatingNot irritating
DIDP > 5,000 mg/kg bwNot irritatingNot irritating

Table 2: Genotoxicity

ChemicalAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus Test (Mammalian Cells)
This compound NegativeNegative
DEHP Generally NegativeMixed results, some studies show positive findings
DBP Generally NegativeSome evidence of clastogenicity at high concentrations
BBP NegativeNegative
DINP NegativeNegative
DIDP NegativeNegative

Table 3: Reproductive and Developmental Toxicity

ChemicalKey Reproductive EffectsKey Developmental Effects
This compound No adverse effects on fertility or reproductive organs observed in a combined repeated dose/repro-developmental toxicity screening test (OECD 422). Parental, reproductive, and developmental NOAEL of 1000 mg/kg bw/day.[1]No treatment-related developmental effects observed.[1]
DEHP Testicular atrophy, decreased sperm production, reduced fertility in males.[2]Testicular dysgenesis syndrome (hypospadias, cryptorchidism), effects on anogenital distance.
DBP Testicular atrophy, reduced sperm count, effects on fertility.Malformations of the male reproductive tract, reduced anogenital distance.
BBP Reduced fertility, effects on reproductive organs.Developmental malformations, particularly of the male reproductive system.[3]
DINP Less potent than DEHP and DBP, but can cause testicular effects at high doses.Some evidence of developmental effects at high doses.
DIDP Considered to have low reproductive toxicity potential.Low developmental toxicity potential.

Table 4: Endocrine Disruption Potential

ChemicalAndrogen Receptor (AR) ActivityEstrogen Receptor (ER) ActivityPeroxisome Proliferator-Activated Receptor (PPAR) Activity
This compound No data available from the EPA's Endocrine Disruptor Screening Program (EDSP).[4][5][6][7][8]No data available from the EPA's EDSP.[4][5][6][7][8]No data available.
DEHP Anti-androgenic; can disrupt AR signaling.[9][10][11]Weak estrogenic activity.Potent PPARα and PPARγ agonist.[12][13]
DBP Anti-androgenic.Estrogenic activity; can activate ER signaling.[14][15][16][17]PPAR agonist.
BBP Anti-androgenic.Estrogenic activity.PPAR agonist.
DINP Weak anti-androgenic activity.Weak estrogenic activity.PPAR agonist.
DIDP Very weak to no anti-androgenic activity.No significant estrogenic activity.PPAR agonist.

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Doses are selected based on a preliminary range-finding study.

  • Administration: The substance is administered orally by gavage in a single dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated. A gross necropsy of all animals is performed.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by chemical substances.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino-acid deficient medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[18][19][20][21][22]

In Vitro Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Test System: Mammalian cell cultures (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.

  • Procedure: Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix). The cells are then treated with a cytokinesis-blocking agent (cytochalasin B) to allow for the identification of cells that have completed one cell division.

  • Endpoint: The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This screening test provides information on the potential health hazards from repeated exposure over a longer period, including potential effects on reproduction and development.

  • Test Animals: Groups of male and female rats are used.

  • Dosage and Administration: The test substance is administered orally by gavage daily to several dose groups for a period of at least 28 days for males and throughout pre-mating, mating, gestation, and lactation for females.

  • Observations:

    • Parental Animals: Clinical signs, body weight, food consumption, and reproductive performance (mating, fertility, gestation length) are monitored. At the end of the study, a full necropsy is performed, including organ weights and histopathology of reproductive and target organs.

    • Offspring: Viability, growth, and development of the offspring are monitored.

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity, reproductive toxicity, and developmental toxicity are determined.[4][5][[“]][24][25]

Signaling Pathways and Mechanisms of Toxicity

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be affected by phthalates, leading to their toxicological effects.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Gene_Transcription Gene Transcription (e.g., Male Development) AR->Gene_Transcription Inhibition of Transcription HSP Heat Shock Proteins (HSP) Phthalate Phthalate Metabolites Phthalate->AR Antagonistic Binding AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation & Dimerization ARE->Gene_Transcription Activation

Caption: Antagonistic action of phthalates on the Androgen Receptor signaling pathway.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex Gene_Transcription Gene Transcription (e.g., Cell Proliferation) ER->Gene_Transcription Inappropriate Activation Phthalate Phthalate Metabolites Phthalate->ER Agonistic Binding ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Translocation & Dimerization ERE->Gene_Transcription Activation

Caption: Agonistic action of certain phthalates on the Estrogen Receptor signaling pathway.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate Metabolites PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Phthalate->PPAR Binds & Activates RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binding Gene_Transcription Gene Transcription (Lipid Metabolism, etc.) PPRE->Gene_Transcription Activation

Caption: Activation of the PPAR signaling pathway by phthalate metabolites.

Conclusion

This comparative analysis reveals significant toxicological differences between this compound and the selected phthalates. This compound exhibits a favorable toxicological profile with low acute toxicity, no skin or eye irritation, and no evidence of genotoxicity in the assays reviewed. Furthermore, a comprehensive reproductive and developmental toxicity screening study did not identify any adverse effects.

In contrast, while exhibiting low acute toxicity, several of the reviewed phthalates, particularly DEHP and DBP, are associated with significant reproductive and developmental toxicity, primarily through their anti-androgenic and endocrine-disrupting properties. The genotoxicity profile of phthalates is more varied, with some compounds showing potential for chromosomal damage at high concentrations. The well-documented interaction of certain phthalates with nuclear receptors such as AR, ER, and PPARs provides a mechanistic basis for their observed toxic effects.

For researchers and professionals in drug development and other industries, the choice of a plasticizer or excipient requires careful consideration of its toxicological profile in the context of its intended application and potential for human exposure. Based on the available data, this compound presents a lower toxicological risk profile compared to many commonly used phthalates, particularly concerning reproductive and endocrine-disrupting effects. However, a complete dataset on the endocrine disruption potential of this compound is not yet available and would be beneficial for a more comprehensive comparison. This guide serves as a foundational resource to aid in the critical evaluation and selection of these compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Ethylbutyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is a cornerstone of analytical chemistry, renowned for its applicability to a wide array of compounds, including those that are non-volatile or thermally sensitive.[1][2] The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is the definitive method for the analysis of volatile and semi-volatile compounds.[1][2] It offers exceptional separation efficiency and provides mass spectra that allow for confident identification of analytes.[1]

Comparative Overview
FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Broad range, including non-volatile and thermally labile compounds.[1][2]Volatile and semi-volatile, thermally stable compounds.[1][2]
Sample Preparation Generally simpler for solid samples; analyte must be soluble in the mobile phase.[1]Can be more complex, often requiring derivatization for non-volatile compounds; analyte must be volatile or made volatile.
Temperature Typically operates at or near ambient temperature.[2]Requires high temperatures (up to 350°C) to volatilize the sample.[1][2]
Detection Commonly uses UV-Vis, fluorescence, or refractive index detectors. Can be coupled with MS.Mass spectrometry is an integral part of the technique, providing structural information.[1]
Sensitivity Varies with detector; can be very sensitive.Generally very sensitive, especially with selected ion monitoring (SIM).

Experimental Protocols

The following are proposed starting methodologies for the analysis of 2-Ethylbutyl benzoate by HPLC and GC-MS, based on methods validated for similar compounds.[3][4][5][6][7][8][9]

HPLC Method Protocol
ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).
Flow Rate 1.0 mL/min.[9]
Column Temperature 25°C.[9]
Injection Volume 10 µL.
Detector UV-Vis at 230 nm.
Run Time 10 minutes.
GC-MS Method Protocol
ParameterCondition
Column Capillary column with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).[10]
Carrier Gas Helium at a constant flow of 1.2 mL/min.[3]
Injector Temperature 250°C.[3]
Oven Program Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.[3]
Transfer Line Temp 280°C.
Ion Source Temp 230°C.
MS Detection Electron Ionization (EI) at 70 eV, scanning from m/z 50-350.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for this compound analysis, based on validation data for analogous compounds.

ParameterHPLCGC-MS
Linearity (r²) > 0.999.[4]> 0.995.[3]
Accuracy (% Recovery) 98-102%.95-105%.[10]
Precision (%RSD) < 2%.[4]< 5%.[10][11]
Limit of Detection (LOD) ~0.1 µg/mL.[4]~0.01 µg/mL.
Limit of Quantitation (LOQ) ~0.3 µg/mL.~0.03 µg/mL.

Experimental Workflows

The logical flow of analysis for each technique is depicted in the diagrams below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Integration Peak Integration MassAnalysis->Integration Identification Library Matching Integration->Identification Quantification Quantification Identification->Quantification

Figure 2. Experimental workflow for GC-MS analysis.

References

Safety Operating Guide

Navigating the Disposal of 2-Ethylbutyl Benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Ethylbutyl benzoate, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, data for structurally similar compounds like ethyl benzoate and butyl benzoate indicate that it should be handled with care. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]

In case of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like Chemizorb®.

  • Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[3]

  • Clean the affected area thoroughly.

  • All materials used for cleanup must be disposed of as hazardous waste.[3][4]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for similar benzoate compounds, which are crucial for making informed decisions on handling and disposal.

PropertyEthyl BenzoateButyl BenzoateGeneral Relevance for Disposal
Molecular Formula C₉H₁₀O₂C₁₁H₁₄O₂Understanding the basic chemical identity.
Physical State LiquidLiquidDetermines appropriate containment and absorption methods.
Flash Point 88 °C / 190.4 °F[5]107 °C / 224.6 °F[1]Indicates flammability; must be kept away from ignition sources.
Boiling Point 212 °C / 413.6 °F[5]250 °C / 482 °F[1]Relevant for understanding volatility.
Water Solubility Insoluble[5]Insoluble in water[1]Prohibits disposal down the drain.[3]
Hazards Combustible liquid, Toxic to aquatic life.Harmful if swallowed.[1]Dictates waste categorization and handling procedures.

Detailed Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. Adherence to federal, state, and local regulations is mandatory.[6][7]

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for "this compound, liquid waste".[8][9] Include the chemical name and any known hazard pictograms.

  • Segregate: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases.[1][8][9] Keep solid and liquid waste separate.[9]

Step 2: Waste Accumulation and Storage

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][9] The container should be in good condition, free of cracks or leaks.[3]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[4][10] The area should be well-ventilated and away from heat or ignition sources.

  • Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[3][4]

Step 3: Arranging for Disposal

  • Licensed Disposal Vendor: The disposal of this compound must be managed by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[3][4]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][10] They will provide specific instructions and ensure compliance with all regulations.

  • Manifesting: For off-site transport, a hazardous waste manifest will be required to track the waste from your facility to the final disposal site.[11]

Step 4: Empty Container Disposal

  • Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][8] The first rinseate must be collected and disposed of as hazardous waste.[12]

  • Defacing: After thorough rinsing and drying, deface or remove all labels from the container.[4][8]

  • Final Disposal: Once properly cleaned and de-labeled, the container may be disposed of as non-hazardous waste or recycled according to your institution's policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Disposal Process cluster_empty_container Empty Container Management start Generate 2-Ethylbutyl benzoate Waste collect Collect in a Labeled, Compatible Container start->collect rinse Triple-Rinse Container start->rinse Container is Empty store Store in Designated Satellite Accumulation Area collect->store Container Full or Project Complete contain Use Secondary Containment store->contain contact_ehs Contact EHS for Waste Pickup contain->contact_ehs vendor Licensed Hazardous Waste Vendor Disposal contact_ehs->vendor collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse deface Deface Labels collect_rinse->deface dispose_container Dispose of Clean Container as Non-Hazardous Waste deface->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Ethylbutyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethylbutyl benzoate (CAS No. 5444-76-8) was not publicly available at the time of this writing. The following information is based on data for structurally similar chemicals, including Ethyl benzoate, Butyl benzoate, and 2-Ethylhexyl benzoate. This guidance is intended for informational purposes only and should not be substituted for a substance-specific SDS provided by the manufacturer or supplier. Always consult the official SDS before handling any chemical.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on the analysis of related benzoate compounds.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin exposure.Check protective gloves prior to each use for their proper condition.[2]
Respiratory Protection Generally not required with adequate ventilation. If vapors are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Use a suitable respirator when high concentrations are present.[2]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not ingest or inhale.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spills:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[1]

  • Clean: Clean the spill area thoroughly.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_measure Measure Chemical prep_setup->handle_measure handle_reaction Perform Experiment handle_measure->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste handle_reaction->cleanup_waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.